Hydrastine
描述
This compound has been reported in Hydrastis canadensis, Berberis aquifolium, and other organisms with data available.
Structure
3D Structure
属性
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025409 | |
| Record name | Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-08-1 | |
| Record name | (-)-Hydrastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrastine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Hydrastine Biosynthesis Pathway: A Technical Guide from Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine (B1673436), a phthalideisoquinoline alkaloid found in the medicinal plant goldenseal (Hydrastis canadensis), has garnered significant interest for its wide range of pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, commencing from the primary precursor, tyrosine. It integrates current knowledge on the key enzymatic steps, intermediate compounds, and regulatory aspects, drawing parallels with the closely related biosynthesis of berberine (B55584) and noscapine (B1679977).
The Core Biosynthetic Pathway: From Tyrosine to the Protoberberine Scaffold
The biosynthesis of this compound shares its initial steps with a large family of benzylisoquinoline alkaloids (BIAs), including berberine and morphine. The pathway commences with the condensation of two tyrosine derivatives.
Formation of the Benzylisoquinoline Skeleton
The pathway is initiated by the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form the central intermediate, (S)-norcoclaurine. This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) . A series of subsequent methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the formation of (S)-reticuline, a pivotal branch-point intermediate in BIA biosynthesis.
From (S)-reticuline, the pathway proceeds to the formation of the protoberberine scaffold through the action of the berberine bridge enzyme (BBE) , which catalyzes the oxidative cyclization of the N-methyl group to form (S)-scoulerine. (S)-scoulerine is a key intermediate that sits (B43327) at the divergence point for the biosynthesis of various protoberberine and phthalideisoquinoline alkaloids.
Divergence from the Berberine Pathway: The Road to Phthalideisoquinolines
While (S)-scoulerine is a direct precursor to berberine through a series of methylation and oxidation reactions, the biosynthesis of this compound, a phthalideisoquinoline alkaloid, necessitates a more complex series of transformations involving the opening of the protoberberine ring system. The precise enzymatic steps leading from (S)-scoulerine to this compound in Hydrastis canadensis are not as well-characterized as the analogous pathway to noscapine in Papaver somniferum. However, based on the known chemistry and the elucidated noscapine pathway, a putative pathway for this compound can be proposed.
Proposed Biosynthetic Grid from (S)-Scoulerine to this compound
The conversion of the protoberberine skeleton of (S)-scoulerine to the phthalideisoquinoline structure of this compound likely involves the following key transformations:
-
Methylation: An O-methyltransferase (OMT) would methylate the hydroxyl group of (S)-scoulerine to yield (S)-tetrahydrocolumbamine.
-
Methylenedioxy Bridge Formation: A cytochrome P450-dependent enzyme, likely belonging to the CYP719 family, would catalyze the formation of a methylenedioxy bridge to produce (S)-canadine.
-
N-Methylation: An N-methyltransferase (NMT) would then add a methyl group to the nitrogen atom of (S)-canadine, yielding N-methylcanadine.
-
Hydroxylation and Ring Opening: This is the critical and least understood part of the pathway. Drawing parallels with noscapine biosynthesis, a series of cytochrome P450-catalyzed hydroxylations at C-13 and C-8 of the N-methylcanadine core are expected. The C-8 hydroxylation would lead to the opening of the protoberberine ring, forming an aldehyde intermediate.
-
Lactone Formation: The final step would involve the oxidation of the aldehyde and subsequent cyclization to form the characteristic lactone ring of this compound.
Quantitative Data on Alkaloid Content
The concentration of this compound and related alkaloids in Hydrastis canadensis can vary significantly depending on the plant part, age, and growing conditions. The following table summarizes representative quantitative data from various studies.
| Alkaloid | Plant Part | Concentration Range (% w/w) | Analytical Method | Reference |
| This compound | Rhizomes/Roots | 1.5 - 4.0 | HPLC, LC-MS | [1][2] |
| Berberine | Rhizomes/Roots | 0.5 - 6.0 | HPLC, LC-MS | [1][2] |
| Canadine | Rhizomes/Roots | 0.1 - 1.0 | HPLC, LC-MS | [1][2] |
Experimental Protocols
Elucidating the this compound biosynthetic pathway has relied on a combination of tracer studies, enzyme assays, and modern analytical techniques.
Tracer Studies
Radioactive tracer experiments have been fundamental in establishing the precursor-product relationships in the pathway.
-
Objective: To determine the incorporation of labeled precursors into this compound.
-
Methodology:
-
Precursor Administration: Administer a radiolabeled precursor (e.g., [¹⁴C]-tyrosine, [¹⁴C]-dopamine) to Hydrastis canadensis plants or cell cultures.
-
Incubation: Allow a sufficient period for the plant to metabolize the labeled precursor.
-
Extraction: Harvest the plant material and perform a standard alkaloid extraction.
-
Purification: Isolate this compound from the crude extract using techniques like column chromatography and preparative HPLC.
-
Detection: Determine the radioactivity of the purified this compound using liquid scintillation counting.
-
Degradation (Optional): Chemical degradation of the labeled this compound can be performed to locate the position of the radiolabel within the molecule, providing more detailed pathway information.
-
Enzyme Assays
Characterizing the enzymes involved in the pathway requires specific assays to measure their activity.
-
Objective: To measure the activity of a specific biosynthetic enzyme (e.g., OMT, NMT, Cytochrome P450).
-
General Protocol:
-
Enzyme Preparation: Prepare a crude protein extract from Hydrastis canadensis tissues or use a heterologously expressed and purified enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the substrate, necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, NADPH for P450s), and the enzyme preparation.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding a solvent like ethyl acetate (B1210297) or by heat inactivation.
-
Product Analysis: Extract the product and analyze its formation using HPLC or LC-MS. Quantify the product peak to determine the enzyme activity.
-
Quantitative Analysis by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry is the gold standard for the separation and quantification of this compound and other alkaloids.
-
Objective: To quantify the concentration of this compound and other alkaloids in a sample.
-
Methodology:
-
Sample Preparation: Extract the alkaloids from the plant material using an appropriate solvent (e.g., methanol/water with a small amount of acid).
-
Chromatographic Separation: Inject the extract onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and other target alkaloids.
-
Quantification: Generate a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Future Perspectives
While significant progress has been made in understanding the early stages of this compound biosynthesis, the later steps remain an active area of research. The identification and characterization of the specific cytochrome P450 enzymes and other catalysts responsible for the conversion of the protoberberine intermediate to the phthalideisoquinoline skeleton are critical next steps. The application of modern 'omics' technologies, such as transcriptomics and proteomics, to Hydrastis canadensis will undoubtedly accelerate the discovery of these missing enzymatic links. A complete elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmaceutical compound through metabolic engineering in microbial or plant-based systems.
References
Beyond Goldenseal: A Technical Guide to Alternative Natural Sources of Hydrastine
For Immediate Release
[City, State] – December 2, 2025 – While Goldenseal (Hydrastis canadensis) has long been recognized as the primary natural source of the pharmaceutically valuable isoquinoline (B145761) alkaloid hydrastine (B1673436), emerging research has identified alternative botanical sources. This technical guide provides an in-depth analysis of these alternative natural sources, focusing on plants from the Papaveraceae family, and offers detailed experimental protocols for the extraction, isolation, and quantification of this compound. This report is intended for researchers, scientists, and drug development professionals interested in exploring sustainable and diverse sources of this important compound.
Introduction to this compound and its Traditional Source
This compound is a phthalideisoquinoline alkaloid recognized for its astringent and hemostatic properties. Historically, it has been almost exclusively sourced from the rhizomes and roots of Goldenseal (Hydrastis canadensis), a perennial herb belonging to the Ranunculaceae family.[1][2] The major alkaloids in Goldenseal are (-)-hydrastine (1.5-4%) and berberine (B55584) (0.5-6%). The demand for Goldenseal has led to concerns about overharvesting and the sustainability of its wild populations. This has spurred research into alternative, more readily available natural sources of this compound.
Alternative Natural Sources of this compound in the Papaveraceae Family
Contrary to the long-held belief that this compound is unique to Goldenseal, studies have identified its presence in certain species of the Papaveraceae (poppy) family, particularly within the Corydalis genus. This discovery opens new avenues for the sustainable production of this compound.
Corydalis Species: Promising Alternative Sources
Phytochemical analyses have confirmed the presence of this compound in Corydalis stricta and Corydalis longipes.
-
Corydalis stricta : Research has led to the isolation of (+)-hydrastine from this plant species.[3] This enantiomer of the more common (-)-hydrastine found in Goldenseal exhibits potent biological activity.
-
Corydalis longipes : This species has been found to contain both (±)-α-hydrastine and (±)-β-hydrastine.
While the presence of this compound in these Corydalis species is confirmed, comprehensive quantitative data on the concentration of this compound in the raw plant material remains an area for further research. The available data primarily focuses on the isolation and identification of these alkaloids.
Quantitative Analysis of this compound
Accurate quantification of this compound in plant materials is crucial for evaluating the viability of alternative sources. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for this purpose.
Table 1: this compound and Berberine Content in Hydrastis canadensis (Goldenseal) Raw Material
| Alkaloid | Concentration Range (% w/w) in Powdered Root/Rhizome |
| This compound | 0.2 - 4.0 |
| Berberine | 0.82 - 5.86 |
Source: Data compiled from multiple studies.[4][5][6]
Experimental Protocols
Extraction of this compound and other Isoquinoline Alkaloids
The following protocol is a general method for the extraction of isoquinoline alkaloids from plant material and can be adapted for Corydalis species.
Objective: To extract this compound and other related alkaloids from dried, powdered plant material.
Materials and Reagents:
-
Dried, powdered plant material (e.g., roots and rhizomes of Corydalis sp.)
-
Extraction Solvent: Water–acetonitrile–phosphoric acid (70:30:0.1, v/v/v)
-
Ammonia solution (25%)
-
Chloroform
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of the dried, powdered plant material.
-
Extraction:
-
Add 20 mL of the extraction solvent to the plant material in a centrifuge tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the material.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and alkaloid release.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue two more times with fresh extraction solvent.
-
Combine all the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Resuspension: Dissolve the dried extract in a known volume of methanol for subsequent HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a validated method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm for this compound.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of (-)-β-hydrastine of known concentrations in methanol.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Biosynthesis of this compound
This compound is a member of the benzylisoquinoline alkaloid (BIA) family, which are all derived from the amino acid tyrosine. The biosynthesis of these complex molecules involves a series of enzymatic reactions.
The core pathway to BIAs proceeds through the formation of (S)-norcoclaurine from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both of which are derived from tyrosine. A series of methylation and hydroxylation reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, leads to the key branch-point intermediate, (S)-reticuline.
From (S)-reticuline, the pathway to phthalideisoquinoline alkaloids like this compound diverges. While the complete enzymatic cascade from (S)-reticuline to this compound is still under investigation, it is understood to proceed through protoberberine intermediates. The berberine bridge enzyme (BBE) is a key enzyme that converts (S)-reticuline to (S)-scoulerine, a precursor to many protoberberine alkaloids. It has also been shown that this compound can be synthesized from berberine through a series of oxidative and reductive steps.[1]
Logical Workflow for Source Evaluation and Development
The identification and development of alternative sources of this compound require a systematic approach. The following workflow outlines the key stages from initial screening to potential commercialization.
Conclusion and Future Directions
The identification of this compound in Corydalis species marks a significant step towards diversifying the natural sources of this valuable alkaloid, potentially alleviating the supply pressure on Goldenseal. While the presence of this compound in these alternative sources is established, further research is critically needed to quantify its concentration in various plant parts and at different growth stages. The development of optimized extraction and purification protocols for these new sources will also be essential for their commercial viability. The elucidation of the complete biosynthetic pathway of this compound will open doors for metabolic engineering approaches to enhance its production in microbial or plant-based systems. This technical guide provides a foundational framework for researchers and industry professionals to advance the exploration and utilization of these promising alternative natural sources of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Pharmacological Properties of Hydrastine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core pharmacological properties of major alkaloids found in Hydrastis canadensis (Goldenseal), including hydrastine, berberine (B55584), canadine (B1168894), and the related benzylisoquinoline alkaloid, noscapine (B1679977). It is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and development efforts.
Introduction to this compound Alkaloids
The rhizomes and roots of Hydrastis canadensis are rich in a variety of isoquinoline (B145761) alkaloids, which are responsible for its traditional medicinal uses and modern pharmacological interest.[1] The primary alkaloids include this compound, berberine, and canadine.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, immunomodulatory, and anticancer effects.[1][3] Their mechanisms of action often involve interactions with various cellular targets, including enzymes, receptors, and signaling proteins. This guide will delve into the specific properties of these key alkaloids.
(-)-β-Hydrastine
(-)-β-Hydrastine is a prominent phthalideisoquinoline alkaloid in Goldenseal.[4] Its pharmacological profile is characterized by effects on the nervous, cardiovascular, and cellular proliferation systems.
Pharmacological Profile
-
Neuropharmacology: this compound acts as a selective, competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) biosynthesis, with an IC50 of 20.7 μM in PC12 cells.[5] It also inhibits the organic cation transporter OCT1 with an IC50 of 6.6 μM.[5] Studies suggest that (+)-hydrastine is a potent, competitive antagonist at GABAA receptors, exhibiting a convulsant effect in mice that is 180 times more potent than its enantiomer, (-)-hydrastine.[6]
-
Cardiovascular Effects: The alkaloid is reported to have mild vasoconstrictive properties and may influence smooth muscle tone.[7] It also appears to interfere with calcium channel pathways, which could lead to vasodilatory and antispasmodic effects.[8]
-
Anticancer Activity: (-)-β-hydrastine has demonstrated selective antiproliferative activity against human lung adenocarcinoma cells (A549 and LTEP-A-2).[4] This effect is mediated through the inhibition of p21-activated kinase 4 (PAK4) activity, leading to G1 phase cell cycle arrest and apoptosis via the mitochondrial pathway.[4][9] It also suppresses cancer cell migration and invasion by blocking PAK4-mediated signaling pathways.[4]
-
Enzyme Inhibition: Both (+)- and (-)-hydrastine are known to inhibit cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which has significant implications for herb-drug interactions.[[“]][11]
-
Antimicrobial Effects: While berberine is considered the primary antimicrobial agent in Goldenseal, β-hydrastine has shown some activity, with a reported MIC50 of 100.0 µg/mL against Helicobacter pylori.[12] However, other studies have found it to be inactive against strains of MRSA.[13][14]
Quantitative Pharmacological Data
| Parameter | Value | Target/System | Reference |
| IC50 | 20.7 µM | Tyrosine Hydroxylase (dopamine biosynthesis) | [5] |
| IC50 | 6.6 µM | Organic Cation Transporter 1 (OCT1) | [5] |
| IC50 | 2.37 µM | GABAA Receptor Binding ([3H]-muscimol) ((+)-hydrastine) | [6] |
| IC50 | 0.4 µM | GABAA Receptor Activation ((+)-hydrastine) | [6] |
| CD50 | 0.16 mg/kg (i.v.) | Convulsant effect in mice ((+)-hydrastine) | [6] |
| MIC50 | 100.0 µg/mL | Helicobacter pylori | [12] |
| Cmax | 225 ± 100 ng/mL | Human Serum (single oral dose) | [15] |
| Tmax | 1.5 ± 0.3 h | Human Serum (single oral dose) | [15] |
| t1/2 | 4.8 ± 1.4 h | Human Serum (single oral dose) | [15] |
Experimental Protocols
-
Objective: To determine the cytotoxic effect of (-)-β-hydrastine on cancer cell lines.
-
Methodology:
-
Cell Culture: Human lung adenocarcinoma cells (A549, LTEP-A-2) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.[4]
-
Treatment: Cells are treated with varying concentrations of (-)-β-hydrastine (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours).[4][5]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]
-
-
Objective: To measure the binding affinity of (+)-hydrastine to GABAA receptors.
-
Methodology:
-
Membrane Preparation: Rat brain membranes are prepared and homogenized in a suitable buffer.
-
Incubation: Membranes are incubated with the radioligand [3H]-muscimol and varying concentrations of the test compound ((+)-hydrastine) or a known competitor (bicuculline).[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of specific [3H]-muscimol binding) is determined by non-linear regression analysis.[6]
-
Visualization of Signaling Pathways
Caption: (-)-β-Hydrastine inhibits PAK4 kinase, blocking proliferation and invasion.
Berberine
Berberine is a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids and is often the most abundant alkaloid in Goldenseal.[1][16]
Pharmacological Profile
-
Antimicrobial Activity: Berberine has a broad spectrum of antimicrobial activity against bacteria, viruses, fungi, and protozoa.[3] It is effective against MRSA and H. pylori.[12][13] Its mechanisms include inhibiting bacterial efflux pumps and biofilm formation, thereby reducing antibiotic resistance.[16][17]
-
Metabolic Regulation: Numerous studies have confirmed the hypoglycemic and lipid-lowering effects of berberine.[17][18] It can reduce blood sugar by promoting insulin (B600854) secretion, alleviating insulin resistance, and enhancing glucose uptake.[17][19] It also lowers cholesterol and triglyceride levels.[19]
-
Cardiovascular Effects: Berberine has demonstrated cardioprotective properties and may help strengthen the heartbeat.[3][19] It is also used to treat hypertension.[19]
-
Anti-inflammatory and Antioxidant Effects: The alkaloid exhibits significant anti-inflammatory, antioxidant, and immunomodulatory properties through the regulation of multiple signaling pathways.[3][20]
-
Anticancer Activity: Berberine has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[21] It has also shown potential in preventing the growth of leukemia cells.[21]
Quantitative Pharmacological Data
| Parameter | Value | Target/System | Reference |
| MIC | 150-300 µg/mL | Methicillin-Resistant Staphylococcus aureus (MRSA) | [13] |
| MIC50 | 12.5 µg/mL | Helicobacter pylori | [12] |
Experimental Protocols
-
Objective: To determine the lowest concentration of berberine that inhibits the visible growth of a microorganism.
-
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: A two-fold serial dilution of berberine is prepared in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of berberine at which no visible bacterial growth is observed.[14]
-
Visualization of Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Canadine
Canadine, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid and a metabolic precursor to berberine.[2]
Pharmacological Profile
-
CNS and Cardiovascular Effects: Canadine is known to modulate ion channels, including blocking K(ATP) channels in dopamine neurons and voltage-dependent calcium channels.[2][22][23] These actions may contribute to its observed vasodilatory effects, which can improve blood flow.[22]
-
Anti-inflammatory and Analgesic Properties: Preclinical studies indicate that canadine possesses mild anti-inflammatory and analgesic properties.[22]
-
Antioxidant Activity: Canadine has demonstrated antioxidant activity against free radical-induced oxidative injury.[2][24]
-
Enzyme Inhibition: The alkaloid has been studied for its ability to inhibit acetylcholinesterase, suggesting a potential role in managing neurodegenerative diseases.[24][25]
-
Antimicrobial Activity: Canadine contributes to the overall antimicrobial effect of Goldenseal extracts and is active against P. aeruginosa, a bacterium on which berberine has limited effect.[14]
Visualization of Logical Relationships
Caption: Key pharmacological activities and targets of Canadine.
Noscapine
Noscapine is a benzylisoquinoline alkaloid from the phthalideisoquinoline subgroup, traditionally sourced from the opium poppy but also related biosynthetically to protoberberine alkaloids.[2][26] It is distinguished by its lack of opioid-like sedative or addictive effects.[26][27]
Pharmacological Profile
-
Antitussive Effects: Noscapine's primary clinical use is as a non-narcotic cough suppressant.[26][28] This effect is mediated through its activity as a sigma receptor agonist.[28][29]
-
Anticancer Activity: Extensive research has shown that noscapine has potent anticancer properties.[27][30] It disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in a wide range of cancer cells, including drug-resistant strains.[30] It also exhibits antiangiogenic and antimetastatic effects.[30]
-
Anti-inflammatory Properties: Noscapine demonstrates anti-inflammatory effects by inhibiting bradykinin (B550075) receptors and reducing levels of pro-inflammatory factors like nitric oxide (NO) and reactive oxygen species (ROS).[26][30]
Quantitative Pharmacological Data
| Parameter | Value | System | Reference |
| Bioavailability | ~30% (Oral) | Human | [28] |
| Elimination Half-Life (t1/2) | 1.5 - 4 hours | Human | [28] |
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The pharmacological data and protocols are based on published research, and their application should be conducted in appropriate laboratory settings by qualified professionals.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Canadine - Wikipedia [en.wikipedia.org]
- 3. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 9. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. In vitro susceptibility of Helicobacter pylori to isoquinoline alkaloids from Sanguinaria canadensis and Hydrastis canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quorum Quenching and Antimicrobial Activity of Goldenseal (Hydrastis canadensis) against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological properties and therapeutic potential of berberine: a comprehensive review [frontiersin.org]
- 18. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. caringsunshine.com [caringsunshine.com]
- 23. canadine | 5096-57-1 [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. Medicinal Importance, Pharmacological Activities and Analytical Aspects of Canadine in Medicine: An Important Phytochemical of Hydrastis canadensis | Bentham Science [benthamscience.com]
- 26. Noscapine - Wikipedia [en.wikipedia.org]
- 27. Biological and pharmacological activities of noscapine: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. go.drugbank.com [go.drugbank.com]
- 30. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
Hydrastine's Dichotomous Influence on Smooth Muscle: A Technical Review of its Mechanisms of Action
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Hydrastine (B1673436), a prominent isoquinoline (B145761) alkaloid derived from the rhizomes of Hydrastis canadensis (goldenseal), exhibits a complex and often paradoxical range of effects on smooth muscle tissues. Historically utilized for its purported hemostatic properties, particularly in controlling uterine hemorrhage, contemporary pharmacological investigations reveal a more nuanced, tissue-dependent mechanism of action that includes both stimulation and relaxation. This technical guide synthesizes the current, albeit limited, scientific understanding of this compound's interaction with smooth muscle, presenting available quantitative data, outlining experimental methodologies, and visualizing putative signaling pathways. A significant challenge in the available literature is the frequent conflation of this compound with the synthetic vasodilator hydralazine (B1673433); this document exclusively addresses the actions of the natural alkaloid, this compound.
Summary of this compound's Effects on Various Smooth Muscle Tissues
This compound's impact on smooth muscle is not uniform across different organ systems. It can elicit contractile (stimulant) responses in some tissues while promoting relaxation in others. This dualistic nature suggests the involvement of multiple, tissue-specific receptor interactions and downstream signaling cascades.
| Tissue Type | Observed Effect | Reported Mechanism/Interaction | Reference |
| Uterine Smooth Muscle | Stimulant / Contractile | Mechanism not fully elucidated, but historically used to control uterine hemorrhage. A review notes that goldenseal extract can reduce oxytocin- and acetylcholine-induced contractions. | [1] |
| Intestinal Smooth Muscle | Stimulant & Inhibitory | Reported to have general stimulant actions. However, it has also been shown to inhibit electrically evoked contractions in guinea pig ileum and increase non-adrenergic inhibitory postsynaptic potentials (IPSPs). | [2] |
| Tracheal Smooth Muscle | Relaxant | The beta-hydrastine isomer induces relaxation, an effect antagonized by an adenosine (B11128) receptor antagonist, suggesting a role for adenosinic signaling. | |
| Vascular Smooth Muscle | Positive Inotropic (Vas Deferens) | Induced a positive inotropic effect on electrically evoked contractions in isolated mouse vas deferens. | [2] |
Quantitative Analysis of this compound's Effects
Quantitative data on the potency of this compound in smooth muscle preparations are sparse. The most detailed information comes from studies on tracheal smooth muscle.
| Preparation | Compound | Parameter | Value | Conditions | Antagonist | Antagonist Effect on Parameter | Reference |
| Guinea Pig Isolated Trachea | Beta-Hydrastine | EC50 | 72.8 ± 0.6 µg/mL | Carbachol-precontracted | - | - | |
| Guinea Pig Isolated Trachea | Beta-Hydrastine | EC50 | 149.9 ± 35.3 µg/mL | Carbachol-precontracted | Xanthine Amine Congener | Increased EC50, indicating competitive antagonism at adenosine receptors. |
Detailed Examination of Mechanisms by Smooth Muscle Type
Uterine Smooth Muscle: A Contractile Enigma
This compound has a long-standing traditional use in controlling uterine bleeding, which implies a contractile or tonic effect on the myometrium. However, the precise molecular mechanism remains largely uninvestigated in modern literature. Interestingly, one review indicates that a goldenseal extract can reduce contractions induced by uterotonic agents like oxytocin (B344502) and acetylcholine, adding a layer of complexity to its uterine pharmacology.[1] This suggests that this compound's effect may be modulatory rather than purely agonistic, potentially depending on the physiological state of the tissue.
Intestinal Smooth Muscle: A Dual Role in Motility
The action of this compound on intestinal smooth muscle is multifaceted. While generally described as a stimulant, experimental evidence points to a more complex interaction involving both direct muscle effects and neuromodulation. The finding that this compound inhibits electrically-evoked contractions in the guinea pig ileum suggests a potential presynaptic inhibition of excitatory neurotransmitter release.[2] Conversely, the observation that it increases non-adrenergic inhibitory postsynaptic potentials (IPSPs) indicates that it may enhance the signaling of inhibitory neurotransmitters, leading to relaxation.[3]
Experimental Protocols
The following represents a generalized methodology for the in vitro assessment of this compound's effects on smooth muscle, based on standard isolated organ bath techniques.
Isolated Tissue Bath Preparation for Smooth Muscle Contractility Studies
-
Tissue Dissection:
-
Smooth muscle tissues (e.g., uterine horn, segment of ileum, tracheal rings) are carefully dissected from euthanized animals (e.g., rat, guinea pig).
-
The tissue is immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
For longitudinal muscle preparations (e.g., guinea pig ileum), the longitudinal muscle strip with the myenteric plexus attached is isolated. For circular muscle, rings are prepared.
-
-
Mounting in Organ Baths:
-
The isolated tissue strips or rings are mounted in organ baths containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
-
Equilibration and Viability Testing:
-
The tissues are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with regular washing every 15-20 minutes.
-
Tissue viability is confirmed by inducing a contraction with a standard agonist, such as potassium chloride (KCl) or carbachol.
-
-
Drug Administration and Data Recording:
-
This compound is added to the bath in a cumulative or non-cumulative concentration-response manner.
-
To investigate mechanisms, tissues can be pre-incubated with specific receptor antagonists or inhibitors before the addition of this compound.
-
Contractile or relaxant responses are recorded using a data acquisition system.
-
Visualizing the Putative Signaling Pathways
Due to the limited direct evidence for this compound's signaling pathways, the following diagrams are based on inferred mechanisms from the available data.
Putative Relaxant Pathway in Tracheal Smooth Muscle
Caption: Inferred relaxant pathway of this compound in tracheal smooth muscle.
Conceptual Workflow for Investigating this compound's Dual Effects
Caption: Logical workflow for dissecting this compound's diverse smooth muscle effects.
Conclusion and Future Directions
The mechanism of action of this compound on smooth muscle is complex and appears to be highly dependent on the specific tissue and its underlying receptor and neuronal makeup. The current body of scientific literature presents a fragmented and at times contradictory picture, highlighting a significant gap in our understanding of this pharmacologically active alkaloid.
Future research should focus on systematically characterizing the receptor subtypes with which this compound and its isomers interact in different smooth muscle tissues. Elucidating the downstream intracellular signaling pathways, including effects on second messengers such as cAMP and intracellular calcium, is critical. Furthermore, a clear distinction between direct myogenic effects and indirect neuromodulatory actions is necessary to fully comprehend its physiological and potential therapeutic roles. Comprehensive quantitative studies are required to establish the potency and efficacy of this compound across a range of smooth muscle preparations to build a complete pharmacological profile. Such a concerted research effort will be invaluable for drug development professionals seeking to harness the therapeutic potential of this natural compound.
References
A Technical Guide to the Stereoselective Biological Activities of (-)-Hydrastine and (+)-Hydrastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrastine (B1673436), a phthalideisoquinoline alkaloid from Goldenseal (Hydrastis canadensis), exists as two enantiomers, (-)-hydrastine and (+)-hydrastine, which exhibit markedly different biological activities. This technical guide provides an in-depth analysis of the stereoselective effects of these enantiomers, with a focus on their interactions with GABAa receptors, convulsant properties, and antimicrobial effects. Quantitative data are presented in structured tables for clear comparison, and detailed experimental methodologies for key cited experiments are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of their differential pharmacology.
Introduction
The principle of stereoselectivity is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a chiral molecule can dictate its biological efficacy and mechanism of action. This compound, a prominent alkaloid of the medicinal plant Goldenseal, serves as a compelling case study in stereoselective pharmacology. The two enantiomers, the naturally occurring (-)-β-hydrastine and its optical isomer (+)-hydrastine, demonstrate a vast divergence in their physiological effects, underscoring the importance of chiral purity in drug development and research. This guide synthesizes the current scientific literature to provide a detailed comparison of the biological activities of (-)-hydrastine and (+)-hydrastine.
Comparative Biological Activities: Quantitative Data
The differential effects of (-)-hydrastine and (+)-hydrastine are most pronounced in their interactions with the central nervous system, particularly as convulsants and their affinity for GABAa receptors.
Table 1: Convulsant Activity of this compound Enantiomers in Mice
| Compound | Convulsant Dose (CD50) | Potency Relative to (-)-hydrastine |
| (+)-Hydrastine | 0.16 mg/kg (i.v.)[1][2] | 180x more potent[1] |
| (-)-Hydrastine | ~28.8 mg/kg (i.v.) (estimated) | 1x |
| Bicuculline (B1666979) (Reference) | 0.32 mg/kg (i.v.)[1][2] | 2x less potent than (+)-hydrastine |
Note: The CD50 for (-)-hydrastine was estimated based on the 180-fold lower potency compared to (+)-hydrastine as reported in the literature.
Table 2: Antagonism at GABAa Receptors by this compound Enantiomers
| Compound | Assay | Parameter | Value | Potency Comparison |
| (+)-Hydrastine | [3H]-muscimol binding (high-affinity GABAa sites) | IC50 | 2.37 µM[2] | 8x more potent than bicuculline |
| Bicuculline (Reference) | [3H]-muscimol binding (high-affinity GABAa sites) | IC50 | 19.7 µM[2] | - |
| (+)-Hydrastine | [3H]-diazepam binding (low-affinity GABAa sites) | IC50 | 0.4 µM[2] | More potent than bicuculline |
| Bicuculline (Reference) | [3H]-diazepam binding (low-affinity GABAa sites) | IC50 | 2.3 µM[2] | - |
| (+)-Hydrastine | Guinea-pig isolated ileum (GABAa responses) | pA2 | 6.5[2] | More potent than bicuculline |
| Bicuculline (Reference) | Guinea-pig isolated ileum (GABAa responses) | pA2 | 6.1[2] | - |
Table 3: Antibacterial Activity of β-Hydrastine
| Compound | Bacterial Strain | MIC (Minimum Inhibitory Concentration) |
| (-)-β-Hydrastine | Staphylococcus aureus (ATCC 25993) | > 120 µg/mL[3] |
| (-)-β-Hydrastine | Staphylococcus aureus (ATCC 6538P) | > 120 µg/mL[3] |
| (-)-β-Hydrastine | Streptococcus sanguis (ATCC 10556) | > 120 µg/mL[3] |
| (-)-β-Hydrastine | Escherichia coli (ATCC 25922) | > 120 µg/mL[3] |
| (-)-β-Hydrastine | Pseudomonas aeruginosa (ATCC 27853) | > 120 µg/mL[3] |
Note: The available literature primarily focuses on the antibacterial activity of berberine, another major alkaloid in Goldenseal. Studies on this compound suggest it has weak to no direct antibacterial activity. It is important to note that some studies show that extracts of Hydrastis canadensis containing multiple alkaloids have a synergistic antibacterial effect, potentially through the inhibition of efflux pumps.[4][5]
Experimental Protocols
In Vivo Convulsant Activity Assay in Mice
Objective: To determine the median convulsive dose (CD50) of a substance when administered intravenously.
Methodology:
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compound (e.g., (+)-hydrastine, (-)-hydrastine, bicuculline) is dissolved in a suitable vehicle and administered via intravenous (i.v.) injection, often into a tail vein.
-
Observation: Following administration, mice are observed for the onset of convulsions, which are characterized by tonic-clonic seizures.
-
CD50 Determination: The CD50, the dose at which 50% of the animals exhibit convulsions, is calculated using a statistical method such as the probit analysis. This involves testing a range of doses on different groups of mice.[6]
GABAa Receptor Binding Assays
Objective: To measure the affinity of a compound for the GABAa receptor.
3.2.1 [3H]-Muscimol Binding Assay (High-Affinity GABAa Sites)
-
Principle: This competitive binding assay measures the ability of a test compound to displace the radiolabeled GABAa agonist, [3H]-muscimol, from its binding sites on rat brain membranes.
-
Protocol:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]-muscimol and varying concentrations of the test compound (e.g., (+)-hydrastine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-muscimol (IC50) is determined.[7][8]
-
3.2.2 [3H]-Diazepam Binding Assay (Low-Affinity GABAa Sites)
-
Principle: This assay measures the allosteric modulation of benzodiazepine (B76468) binding by GABAergic compounds. The binding of the radiolabeled benzodiazepine, [3H]-diazepam, is enhanced by GABA agonists.
-
Protocol:
-
Membrane Preparation: As described for the [3H]-muscimol assay.
-
Incubation: Membranes are incubated with [3H]-diazepam, a fixed concentration of GABA (to stimulate binding), and varying concentrations of the test compound.
-
Separation and Quantification: As described above.
-
Data Analysis: The IC50 value is determined, representing the concentration of the test compound that inhibits 50% of the GABA-stimulated [3H]-diazepam binding.[9][10]
-
Isolated Guinea-Pig Ileum Assay for GABAa Receptor Antagonism
Objective: To functionally assess the antagonist activity of a compound at GABAa receptors in a peripheral tissue.
Methodology:
-
Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Measurement: The contractions of the ileum are recorded using an isometric transducer.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate and establish regular spontaneous contractions.
-
A GABAa agonist (e.g., GABA or muscimol) is added to the bath to induce a contractile response.
-
The test compound (e.g., (+)-hydrastine) is added at various concentrations prior to the agonist to determine its ability to inhibit the agonist-induced contraction.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify the antagonist potency.[11][12][13]
-
Signaling Pathways and Mechanisms of Action
GABAergic Neurotransmission
(+)-Hydrastine's potent convulsant activity is a direct consequence of its role as a competitive antagonist at GABAa receptors.[1][2] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABAa receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. By blocking this action, (+)-hydrastine disinhibits neuronal circuits, leading to hyperexcitability and convulsions.
References
- 1. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 5. Quorum Quenching and Antimicrobial Activity of Goldenseal (Hydrastis canadensis) against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous bicuculline test in mice: characterization with GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscimol binding in rat brain: association with synaptic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA receptor-mediated modulation of 3H-diazepam binding in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of spontaneous motility by GABAA receptor antagonism in the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA evoked ACH release from isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bps.ac.uk [bps.ac.uk]
The Solubility Profile of Hydrastine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydrastine (B1673436), a prominent isoquinoline (B145761) alkaloid isolated from the roots of Hydrastis canadensis (goldenseal), in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and analytical characterization in pharmaceutical and research settings. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility of this compound
The solubility of this compound, as a free base, is generally higher in organic solvents compared to water, a characteristic typical of many alkaloids. The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents. It is important to note that much of the publicly available data specifies the temperature as "room temperature," which can fluctuate. For precise applications, it is recommended to determine solubility under controlled temperature conditions.
| Solvent | Temperature | Solubility ( g/100 mL) | Solubility (parts of solvent per 1 part of this compound) |
| Chloroform | Room Temperature | 7.14[1] | 1.75[2] |
| Benzene | Room Temperature | 5.3[1] | 15.70[2] |
| Ethyl Acetate (B1210297) | Room Temperature | 4.0[1] | - |
| Ether | Room Temperature | 1.2[1] | 83.46[2] |
| Ethanol | Room Temperature | 0.83[1] | 120.27[2] |
| Carbon Tetrachloride | Room Temperature | 0.12[1] | - |
| Petroleum Ether | Room Temperature | 0.073[1] | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | - |
| Methanol | Not Specified | Soluble | - |
| Acetone | Not Specified | Freely Soluble[3] | - |
Note: "Room temperature" is not precisely defined in the source literature and is generally considered to be between 20-25°C. The term "freely soluble" indicates that 1 part of solute dissolves in 1 to 10 parts of solvent.
Experimental Protocol for Determining this compound Solubility
This section outlines a detailed methodology for the determination of the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound: Pure, crystalline powder (purity >98%)
-
Solvents: HPLC-grade organic solvents of interest (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate)
-
Analytical Balance: Capable of measuring to ±0.01 mg
-
Vials: Glass vials with screw caps (B75204) and PTFE-lined septa (e.g., 4 mL or 10 mL)
-
Constant Temperature Orbital Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)
-
Syringes and Syringe Filters: 1 mL or 2 mL syringes and 0.22 µm PTFE syringe filters
-
Volumetric Flasks and Pipettes: Class A, for preparation of standard and sample solutions
-
HPLC System: With a UV detector, autosampler, and a suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Preparation of Standard Solutions for HPLC Calibration
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of pure this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent in which this compound is freely soluble (e.g., methanol).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the solubility samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials (e.g., 5-10 mg per 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2 mL) into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane). Collect the clear filtrate into a clean vial.
-
Sample Dilution: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
HPLC Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate buffer, pH adjusted). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 290 nm).
-
-
Analysis Sequence:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions.
-
Inject a blank (mobile phase) and a standard periodically to check for carryover and system stability.
-
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the this compound standard injections against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
-
Concentration Determination: Use the peak area of the diluted sample and the calibration curve equation to calculate the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the original organic solvent using the following formula:
Solubility (mg/mL) = Concentration in diluted sample (mg/mL) × Dilution Factor
The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the filtrate taken for dilution. The solubility can be converted to g/100 mL or other units as required.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
This compound Solubility Determination Workflow
References
An In-Depth Technical Guide to the Chemical Stability of Hydrastine Under Laboratory Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of hydrastine (B1673436), a prominent isoquinoline (B145761) alkaloid, under various laboratory conditions. Understanding the stability profile of this compound is crucial for the development of robust analytical methods, the establishment of appropriate storage conditions, and the assurance of quality, safety, and efficacy of pharmaceutical preparations containing this compound. This document summarizes available data on its degradation under hydrolytic, oxidative, thermal, and photolytic stress, and provides detailed experimental protocols for stability-indicating analyses.
Introduction to this compound and its Significance
This compound is a phthalideisoquinoline alkaloid found in the rhizome of the goldenseal plant (Hydrastis canadensis) and other members of the Ranunculaceae family. It has been investigated for a variety of pharmacological activities. The inherent stability of a drug substance like this compound is a critical attribute that influences its therapeutic effectiveness and shelf-life. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.
Summary of Chemical Stability
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While comprehensive kinetic data for the degradation of pure this compound under all stress conditions is not extensively available in publicly accessible literature, existing studies on this compound and structurally related isoquinoline alkaloids provide valuable insights into its stability profile.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Observations and Potential Degradation Pathways | Key Degradation Products |
| Acidic Hydrolysis | Potential for hydrolysis of the lactone ring. The rate is dependent on acid concentration and temperature. | Hydrastinine |
| Alkaline Hydrolysis | Prone to rapid hydrolysis of the lactone ring, leading to the formation of the corresponding carboxylate salt. | Hydrastinine and related salts |
| Oxidative Degradation | Susceptible to oxidation, particularly in the presence of strong oxidizing agents like hydrogen peroxide. The reaction may involve the tertiary amine and other susceptible moieties. Oxidation can lead to the formation of hydrastinine. | Hydrastinine, N-oxides, and other oxidation products |
| Thermal Degradation | Generally stable at moderate temperatures within solid plant material.[1][2] The stability of the pure compound at elevated temperatures requires further quantitative investigation. | Limited data available for pure compound. |
| Photodegradation | Studies have shown that this compound is not significantly susceptible to degradation upon exposure to UVA radiation in cell culture media.[3] However, comprehensive photostability studies on the pure compound in various solvents are needed. | Not readily observed under tested conditions. |
Degradation Pathways
The primary degradation pathway for this compound involves the hydrolysis of its lactone ring, particularly under acidic and basic conditions, to form hydrastinine.[4] Oxidation is another significant degradation route, which can also yield hydrastinine. The general degradation pathways are visualized below.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Detailed experimental protocols are essential for conducting reliable forced degradation studies. The following sections outline methodologies for investigating the stability of this compound under various stress conditions.
General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Caption: General workflow for forced degradation studies of this compound.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is required to separate this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Protocol for Acid and Base-Induced Degradation
-
Acid Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of a base solution (e.g., 0.1 M or 1 M NaOH).
-
Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M or 1 M HCl).
-
Dilute with the mobile phase for HPLC analysis.
-
Protocol for Oxidative Degradation
-
To an aliquot of the this compound stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).
-
Keep the mixture at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for immediate HPLC analysis to prevent further degradation.
Protocol for Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound powder in a controlled temperature and humidity chamber (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in the initial solvent to prepare a sample for HPLC analysis.
-
-
Solution State:
-
Incubate the this compound stock solution in a controlled temperature oven (e.g., 60°C or 80°C).
-
Withdraw samples at appropriate time intervals for HPLC analysis.
-
Protocol for Photodegradation
-
Expose the this compound stock solution in a photochemically stable and transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to assess the contribution of thermal degradation.
-
Analyze the samples by HPLC at appropriate time intervals.
Data Presentation and Analysis
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Quantitative Data from Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (% Peak Area) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 6.8 (Hydrastinine) | |
| 8 | 85.2 | 13.5 (Hydrastinine) | |
| 24 | 65.7 | 32.1 (Hydrastinine) | |
| 0.1 M NaOH at RT | 0 | 100.0 | 0.0 |
| 1 | 88.9 | 10.2 (Hydrastinine) | |
| 2 | 79.1 | 19.5 (Hydrastinine) | |
| 4 | 62.3 | 35.8 (Hydrastinine) | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 |
| 8 | 95.1 | 4.2 (Unknown 1) | |
| 24 | 88.6 | 9.8 (Unknown 1), 1.2 (Hydrastinine) | |
| 80°C (Solution) | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.5 (Unknown 2) | |
| 48 | 96.5 | 3.1 (Unknown 2) | |
| Photostability (ICH Q1B) | - | >99.0 | <1.0 (Total Degradants) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
The degradation kinetics can be determined by plotting the natural logarithm of the remaining drug concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the rate constant (k) can be calculated from the slope of the line. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693/k.
Conclusion
This technical guide provides a framework for assessing the chemical stability of this compound under various laboratory conditions. While this compound appears to be most susceptible to hydrolytic and oxidative degradation, further detailed kinetic and mechanistic studies are required to fully characterize its stability profile. The provided experimental protocols offer a starting point for researchers and drug development professionals to generate robust and reliable stability data, which is essential for the development of high-quality and stable pharmaceutical products containing this compound.
References
Hydrastine's Interaction with Calcium Channel Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrastine (B1673436), a prominent isoquinoline (B145761) alkaloid derived from the goldenseal plant (Hydrastis canadensis), has garnered significant attention for its diverse pharmacological activities.[1][2] A primary mechanism underlying its effects involves the modulation of calcium channel pathways, leading to potential vasodilatory, antispasmodic, and neuroregulatory properties.[1] This technical guide provides an in-depth analysis of the interaction between this compound and various calcium channels, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutic agents targeting calcium signaling.
Introduction to this compound and Calcium Signaling
This compound exists as different stereoisomers, with (-)-β-hydrastine being a commonly studied form.[3] Its interaction with calcium (Ca²⁺) signaling is multifaceted, impacting both voltage-gated calcium channels on the plasma membrane and intracellular calcium release channels. Dysregulation of calcium homeostasis is a hallmark of numerous pathological conditions, making the targeted modulation of calcium channels a critical area of pharmacological research.[4] Understanding the precise mechanisms by which compounds like this compound influence these pathways is paramount for the development of novel therapeutics.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound, primarily the (1R,9S)-β-hydrastine (BHS) isoform, on calcium-dependent processes.
Table 1: Inhibitory Effects of (1R,9S)-β-Hydrastine on Dopamine (B1211576) Release
| Parameter | Value | Cell Type | Condition | Reference(s) |
| IC₅₀ | 66.5 μM | PC12 Cells | Inhibition of high K⁺ (56 mM)-induced dopamine release | [5][6] |
Table 2: Effects of (1R,9S)-β-Hydrastine on Intracellular Calcium ([Ca²⁺]i)
| This compound Concentration | Effect on [Ca²⁺]i | Experimental Condition | Cell Type | Reference(s) |
| 100 μM | Inhibition of sustained increase | High K⁺ (56 mM)-induced depolarization | PC12 Cells | [5][6] |
| 100 μM | Prevention of rapid and sustained increase | 20 mM caffeine (B1668208) stimulation (in the presence of external Ca²⁺) | PC12 Cells | [5][6] |
| 100 μM | No effect on increase | 1 μM thapsigargin (B1683126) stimulation (in the presence of external Ca²⁺) | PC12 Cells | [5][6] |
| 100 μM | Reduction of rapid increase | 20 mM caffeine stimulation (in the absence of external Ca²⁺) | PC12 Cells | [7] |
| 100 μM | No effect on rapid increase | 1 μM thapsigargin stimulation (in the absence of external Ca²⁺) | PC12 Cells | [7] |
| 100 μM | Inhibition of increase | Restoration of 2 mM CaCl₂ after store depletion with 20 mM caffeine | PC12 Cells | [7] |
| 100 μM | No effect on increase | Restoration of 2 mM CaCl₂ after store depletion with 1 μM thapsigargin | PC12 Cells | [7] |
Key Signaling Pathways and Mechanisms of Action
This compound's interaction with calcium channel pathways primarily involves:
-
L-type Calcium Channels: (1R,9S)-β-hydrastine has been shown to inhibit Ca²⁺ influx through L-type voltage-gated calcium channels.[5][6][7] This is evidenced by its ability to reduce the sustained increase in intracellular calcium induced by high potassium concentrations, a stimulus that depolarizes the cell membrane and opens these channels.[5][6]
-
Intracellular Calcium Stores: The alkaloid also affects the release of calcium from intracellular stores, specifically those sensitive to caffeine.[5][6][7] Caffeine triggers calcium release by activating ryanodine (B192298) receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum.[8][9] this compound's inhibitory effect on caffeine-induced calcium transients, both in the presence and absence of extracellular calcium, points to a direct or indirect modulation of RyR-mediated calcium release.[5][7]
-
Store-Operated Calcium Entry (SOCE): Interestingly, this compound does not appear to affect calcium entry through store-operated calcium channels activated by thapsigargin.[5][7] Thapsigargin inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to store depletion and subsequent activation of SOCE.[1] This selectivity suggests that this compound's mechanism of action is specific to certain types of calcium channels and release mechanisms.
Visualizing the Pathways
Caption: this compound's inhibitory effects on L-type calcium channels and ryanodine receptors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the interaction of this compound with calcium channel pathways.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) in PC12 Cells
This protocol is adapted from standard procedures for ratiometric calcium imaging using Fura-2 AM.[5][10]
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Poly-L-lysine coated coverslips or 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline
-
High Potassium (K⁺) solution (e.g., HBSS with 56 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
-
Caffeine solution (20 mM in HBSS)
-
Thapsigargin solution (1 μM in HBSS)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Plate cells on poly-L-lysine coated coverslips or in 96-well plates 24-48 hours prior to the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to make a 1 mM stock solution. For loading, dilute the stock solution in HBSS to a final concentration of 2-5 μM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Perfuse the cells with HBSS and record a baseline fluorescence ratio (F340/F380).
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period.
-
Stimulate the cells with high K⁺ solution, caffeine, or thapsigargin in the continued presence of this compound (or vehicle control).
-
Continuously record the fluorescence intensity at 340 nm and 380 nm excitation and 510 nm emission.
-
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect changes in [Ca²⁺]i. The Grynkiewicz equation can be used for absolute quantification of [Ca²⁺]i, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.[10]
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Dopamine Release Assay in PC12 Cells
This protocol is based on methods for measuring neurotransmitter release from cultured cells.[11][12][13]
Materials:
-
Differentiated PC12 cells (e.g., treated with Nerve Growth Factor)
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer)
-
High Potassium (K⁺) stimulation buffer (as described above)
-
This compound stock solution
-
Reagents for dopamine detection (e.g., HPLC with electrochemical detection or a commercial ELISA kit)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Plate and differentiate PC12 cells in appropriate culture dishes.
-
Pre-incubation: Gently wash the cells with the physiological salt solution. Pre-incubate the cells with this compound at various concentrations (or vehicle control) in the salt solution for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Remove the pre-incubation solution and add the high K⁺ stimulation buffer (containing the same concentration of this compound or vehicle) to the cells. Incubate for a short period (e.g., 5-10 minutes) to induce dopamine release.
-
Sample Collection: Carefully collect the supernatant (which now contains the released dopamine) from each well and transfer it to microcentrifuge tubes.
-
Dopamine Quantification:
-
Immediately stabilize the dopamine in the collected samples, for example, by adding an antioxidant like sodium metabisulfite (B1197395) and keeping the samples on ice.
-
Quantify the dopamine concentration using a sensitive method such as HPLC with electrochemical detection or a specific dopamine ELISA kit.
-
-
Data Analysis: Compare the amount of dopamine released in the presence of different concentrations of this compound to the amount released in the vehicle control group to determine the inhibitory effect and calculate the IC₅₀.
Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Currents
This is a generalized protocol for recording voltage-gated calcium currents.[14]
Materials:
-
Cells expressing L-type calcium channels (e.g., primary vascular smooth muscle cells, cardiomyocytes, or a cell line like HEK293 stably expressing the channel)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution: Containing a charge carrier for the calcium channel (e.g., BaCl₂ or CaCl₂) and blockers for other channels (e.g., TTX for sodium channels, CsCl and TEA for potassium channels). A typical solution might contain (in mM): 110 BaCl₂, 10 HEPES, 10 Glucose, 10 TEA-Cl, adjusted to pH 7.4.
-
Internal (pipette) solution: Containing a cesium-based salt to block potassium channels from the inside. A typical solution might contain (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where L-type channels are mostly closed (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit L-type calcium currents. For example, step depolarizations from the holding potential to various test potentials (e.g., from -40 mV to +50 mV in 10 mV increments).
-
-
Drug Application:
-
Record stable baseline currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After the drug effect has reached a steady state, record the currents again using the same voltage protocol.
-
-
Data Analysis: Measure the peak current amplitude at each test potential before and after this compound application. Construct current-voltage (I-V) relationships to visualize the effect of this compound on the channel's activity.
Caption: Workflow for whole-cell patch clamp recording of L-type calcium currents.
Conclusion
The available evidence strongly indicates that this compound, particularly the (1R,9S)-β-hydrastine isomer, is a modulator of calcium channel pathways. Its inhibitory actions on L-type voltage-gated calcium channels and caffeine-sensitive intracellular calcium release channels provide a mechanistic basis for its observed pharmacological effects. The selectivity of this compound, notably its lack of effect on thapsigargin-induced store-operated calcium entry, suggests a targeted interaction with specific components of the calcium signaling machinery. Further research, employing the detailed protocols outlined in this guide, is warranted to fully elucidate the molecular targets of this compound and to explore its therapeutic potential in conditions associated with aberrant calcium signaling. This technical guide serves as a foundational resource to facilitate such investigations.
References
- 1. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Caffeine-Induced Suppression of GABAergic Inhibition and Calcium-Independent Metaplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Traditional Medicinal Uses of Hydrastine-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrastine (B1673436) is a prominent isoquinoline (B145761) alkaloid found primarily in the plant Hydrastis canadensis (Goldenseal). Traditionally, Goldenseal has been a cornerstone of Native American and eclectic medicine for its purported antimicrobial, anti-inflammatory, and astringent properties. This technical guide provides an in-depth analysis of the traditional medicinal uses of this compound-containing plants, with a focus on Goldenseal. It synthesizes quantitative data on alkaloid content, details traditional and modern experimental protocols for extraction and analysis, and explores the known molecular mechanisms of action of its constituent alkaloids. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further scientific investigation into the therapeutic potential of these historically significant botanicals.
Introduction
Hydrastis canadensis L., commonly known as Goldenseal, is a perennial herb belonging to the Ranunculaceae family, native to eastern North America.[1][2] Historically, it was extensively used by Native American tribes for a wide array of ailments.[3][4] The medicinal properties of Goldenseal are primarily attributed to its rich concentration of isoquinoline alkaloids, namely this compound, berberine (B55584), and canadine.[5][6]
Traditional applications of Goldenseal include the treatment of infections and inflammation of the mucous membranes, digestive disorders, and skin ailments.[5][7] It was used both internally, as decoctions, infusions, and tinctures, and externally as washes and salves.[8][9] This guide will delve into the scientific basis for these traditional uses, presenting available quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.
Phytochemistry of this compound-Containing Plants
The primary this compound-containing plant of medicinal significance is Goldenseal (Hydrastis canadensis). The major bioactive constituents are the isoquinoline alkaloids concentrated in the rhizome and roots.
Table 1: Major Alkaloids in Hydrastis canadensis
| Alkaloid | Chemical Structure | Typical Concentration in Dried Rhizome (% w/w) | Key Traditional Association |
| This compound | C21H21NO6 | 1.5 - 4.0%[5][10] | Astringent, vasoconstrictor[11] |
| Berberine | C20H18NO4+ | 0.5 - 6.0%[5][10] | Antimicrobial, anti-inflammatory[5][12] |
| Canadine | C20H21NO4 | 0.5 - 1.0%[10] | Uterine stimulant[13] |
The concentrations of these alkaloids can vary significantly based on factors such as plant age, growing conditions, and processing methods.[14]
Traditional Preparation Methods
Traditional preparations of Goldenseal were designed to extract the bioactive alkaloids for medicinal use. The primary methods include infusions, decoctions, and tinctures.
Infusion
An infusion involves steeping the plant material in hot water. This method is typically used for leaves and flowers but can be adapted for powdered roots.
-
Traditional Protocol:
Decoction
A decoction is a method of extraction by boiling harder plant materials like roots and rhizomes to release their active constituents.
-
Traditional Protocol:
-
Combine 1-2 teaspoons of dried Goldenseal root with 1-1.5 quarts of cold water in a non-reactive pot (e.g., stainless steel or glass).
-
Bring the mixture to a simmer and let it gently boil for 20-30 minutes.[8]
-
Strain the liquid while it is still warm.
-
Tincture
A tincture is an alcoholic extract of a plant. Alcohol is an effective solvent for extracting alkaloids and also acts as a preservative.
-
Traditional Protocol:
-
Finely chop or powder the dried Goldenseal root.
-
Place the herb in a glass jar and cover it with a menstruum (solvent) of 40-60% ethanol (B145695) (80-120 proof vodka or grain alcohol can be used).[7][15] The typical herb-to-solvent ratio is 1:5 (w/v).[16]
-
Seal the jar and store it in a cool, dark place for 4-6 weeks, shaking it every few days.
-
After the maceration period, strain the liquid through a cheesecloth or fine-mesh sieve, squeezing as much of the liquid from the plant material as possible.[15]
-
Figure 1. Flowchart of traditional Goldenseal preparation methods.
Quantitative Analysis of Traditional Preparations
The efficacy of traditional Goldenseal preparations is directly related to the concentration of their active alkaloids. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), have been used to quantify these compounds in various formulations.
Table 2: Alkaloid Content in Various Goldenseal Preparations
| Preparation Type | This compound Content | Berberine Content | Reference |
| Dried Root Powder (% w/w) | 0 - 2.93% | 0.82 - 5.86% | [14] |
| Commercial Capsules (% w/w) | ~0.2 - 4.0% | ~0.2 - 4.0% | [17] |
| Liquid Tinctures (µg/mL) | ~4000 - 5000 | ~4000 - 5000 | [17] |
| Infusions (estimated mM) | Not specified | ~1 mM | [18] |
It is important to note the wide variability in alkaloid content, particularly in commercial products, which underscores the need for standardization.[14]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification
This protocol provides a method for the simultaneous quantification of this compound and berberine in Goldenseal-containing materials.
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of powdered Goldenseal root or the contents of a capsule into a centrifuge tube.
-
Add 20.0 mL of an extraction solvent (e.g., acidified water and acetonitrile (B52724) solution).[17]
-
Vortex the mixture for 10 seconds, followed by sonication for 10 minutes at room temperature.
-
Vortex again for 10 seconds and then centrifuge for 5 minutes at 5000 rpm.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.[17]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM sodium acetate/acetic acid, pH 4.0) and an organic solvent mixture (e.g., acetonitrile/methanol (B129727); 90/10, v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.[17]
-
Quantification: Based on a calibration curve generated from certified reference standards of this compound and berberine.[19]
-
In Vitro Antimicrobial Susceptibility Testing
This protocol outlines a general workflow for assessing the antimicrobial activity of Goldenseal extracts.
-
Preparation of Extracts:
-
Prepare aqueous (infusion/decoction) and ethanolic (tincture) extracts of Goldenseal root.
-
Sterilize the extracts by filtration through a 0.22 µm membrane filter.
-
-
Microorganisms:
-
Select relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
-
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Goldenseal extract in a suitable sterile broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (medium with inoculum and a known antibiotic) and negative controls (medium only, and medium with extract only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[6]
-
Figure 2. General experimental workflow for antimicrobial susceptibility testing.
Table 3: Minimum Inhibitory Concentration (MIC) of Goldenseal and its Alkaloids
| Organism | Agent | MIC (µg/mL) | Reference |
| Helicobacter pylori | H. canadensis methanol extract | 12.5 | [20] |
| Helicobacter pylori | Berberine | 12.5 | [20] |
| Helicobacter pylori | β-Hydrastine | 100.0 | [20] |
| Staphylococcus aureus | H. canadensis extract | 15000 | [13] |
| Staphylococcus aureus | Berberine | >120000 | [13] |
| Periodontal Pathogens (P. gingivalis, T. forsythia, etc.) | H. canadensis extract | 0.4 | [11] |
These data suggest that while berberine is a potent antimicrobial agent, the whole plant extract may exhibit synergistic or different activity profiles.[21][22]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Goldenseal are a result of the complex interplay of its constituent alkaloids with various cellular signaling pathways. While much of the research has focused on berberine, some studies have begun to elucidate the specific actions of this compound.
General Effects of Isoquinoline Alkaloids
Isoquinoline alkaloids, as a class, are known to interact with multiple signaling pathways implicated in inflammation, cell proliferation, and apoptosis.[7][12]
PI3K/Akt Signaling Pathway and Berberine
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation. Berberine has been shown to exert neuroprotective effects by activating this pathway, leading to the inhibition of apoptosis.[5][14]
Figure 3. Simplified PI3K/Akt signaling pathway modulated by berberine.
Known Mechanisms of this compound
Research specifically on the signaling pathways of this compound is less extensive. However, some mechanisms have been identified:
-
Calcium Channel Interference: this compound has been observed to interfere with calcium channel pathways, which may contribute to potential vasodilatory and antispasmodic effects.[1]
-
PAK4 Kinase Inhibition: (-)-β-hydrastine has demonstrated antiproliferative activity in human lung adenocarcinoma cells by inhibiting p21-activated kinase 4 (PAK4) activity.[23]
-
Tyrosine Hydroxylase Inhibition: this compound is a selective competitive inhibitor of tyrosine hydroxylase, an enzyme involved in dopamine (B1211576) biosynthesis.[21]
-
Organic Cation Transporter (OCT1) Inhibition: this compound also inhibits the organic cation transporter OCT1.[21]
Conclusion and Future Directions
The traditional medicinal use of this compound-containing plants, particularly Goldenseal, is supported by a growing body of scientific evidence. The alkaloids this compound and berberine are the primary drivers of its pharmacological activity, demonstrating significant antimicrobial and anti-inflammatory potential. This guide has summarized the quantitative data available, provided detailed experimental protocols for analysis and bioactivity assessment, and outlined the current understanding of the molecular mechanisms involved.
Despite this, further research is warranted. The wide variability in the alkaloid content of commercial Goldenseal products highlights the need for standardized cultivation and extraction protocols to ensure consistent potency and safety. While the mechanisms of berberine are increasingly well-understood, more in-depth studies are required to fully elucidate the specific signaling pathways and molecular targets of this compound. A deeper understanding of the potential synergistic effects between the various alkaloids in whole plant extracts could also open new avenues for drug development. The rich history of traditional use, combined with modern scientific validation, positions this compound-containing plants as a promising source for novel therapeutic agents.
References
- 1. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 2. (+)-Hydrastine | C21H21NO6 | CID 656743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Goldenseal: Benefits, Dosage, Side Effects, and More [healthline.com]
- 5. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Herbal Preparation and Proper Dosage of Tinctures | Uchee Pines [ucheepines.org]
- 9. herbs2000.com [herbs2000.com]
- 10. mountainmausremedies.com [mountainmausremedies.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Make Your own Herbal Tinctures! - Northeast Organic Dairy Producers Alliance [nodpa.com]
- 16. US7964224B2 - Process for extraction and standardization of pharmaceutical quality tinctures and extracts from herbal products - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 21. medchemexpress.com [medchemexpress.com]
- 22. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 23. bioaustralis.com [bioaustralis.com]
Methodological & Application
Application Notes and Protocols: Hydrastine Extraction from Hydrastis canadensis Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastis canadensis, commonly known as goldenseal, is a perennial herb valued for its rich concentration of isoquinoline (B145761) alkaloids, particularly hydrastine (B1673436) and berberine (B55584).[1] this compound, one of the major bioactive components, typically occurs at concentrations of 1.5% to 4.0% (w/w) in the plant's roots and rhizomes.[1] This alkaloid is investigated for a variety of pharmacological activities, including its effects on cardiovascular and smooth muscle physiology through interference with calcium channel pathways.[2][3]
These application notes provide detailed protocols for the extraction and isolation of this compound from dried Hydrastis canadensis root powder. The primary protocol described is a solvent-based extraction followed by purification using flash column chromatography, a method suitable for isolating the compound for research purposes.[4] Additionally, alternative extraction methods and comparative data on their efficiency are presented to offer flexibility depending on available equipment and research goals.
Data Summary: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the methodology and solvents employed. The following tables summarize quantitative data from various cited experimental protocols.
Table 1: this compound Yield and Recovery Rates with Different Extraction Techniques
| Extraction Method | Solvent System | Yield/Recovery | Notes | Source |
| Solvent Extraction & Flash Chromatography | Methanol (B129727), Ethyl Acetate (B1210297) | ~2 mg from 0.25g root (~0.8% w/w) | Yield of isolated (-)-β-hydrastine after purification. | [4] |
| Pressurized Hot Water Extraction (PHWE) | Water | 43.04 mg/g (total alkaloids) | Optimal temperature was 140°C for a 15-minute extraction. | [5] |
| Acidified Solvent Extraction (for analysis) | Water/Acetonitrile/Phosphoric Acid (70:30:0.1) | 87.8 ± 3.6% | Recovery rate from spiked root samples. | [1] |
| Acidified Methanol Extraction (for analysis) | 90% Methanol + 1% Acetic Acid | >97% | Showed the best recovery among five tested solvents. | [6] |
| Spiked Sample Recovery (for analysis) | Acidified Water and Acetonitrile | 101.9% | Recovery of this compound from spiked neat goldenseal root powder. |
Table 2: Typical this compound Concentration in Goldenseal Materials
| Material Type | This compound Concentration (% w/w) | Analysis Method | Source |
| Powdered Root & Capsule Products | 0.2% to 4.0% | HPLC-UV | [1][7] |
| Raw Botanical Material (Root) | 1.5% to 4.0% | General Reference | [1] |
| Liquid Tinctures | 4000-5000 µg/mL | HPLC-UV | [1][8] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the primary protocol of this compound extraction and isolation via flash chromatography.
Caption: Workflow for solvent extraction and chromatographic isolation of this compound.
Experimental Protocols
Protocol 1: Isolation of this compound via Solvent Extraction and Flash Chromatography
This protocol is adapted from a method designed for the isolation of (-)-β-hydrastine and berberine from goldenseal root powder.[4] It is suitable for obtaining a purified sample of this compound for further research.
4.1.1 Materials and Equipment
-
Dried, powdered Hydrastis canadensis root
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Pentane (HPLC grade)
-
Saturated sodium carbonate (Na₂CO₃) aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 3000 rpm at 4°C)
-
Flash chromatography system (glass column, silica (B1680970) gel stationary phase)
-
Rotary evaporator or vacuum centrifuge
-
Thin-Layer Chromatography (TLC) plates and chamber for fraction analysis
4.1.2 Crude Extract Preparation
-
Weigh 0.25 g of commercially available goldenseal root powder and place it into a 15 mL centrifuge tube.[4]
-
Add 1 mL of methanol to the tube and shake it vigorously by hand for 5 minutes.[4]
-
Add 4 mL of ethyl acetate to the tube and continue to shake vigorously for another 10 minutes.[4]
-
Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new 15 mL centrifuge tube containing 5 mL of saturated sodium carbonate aqueous solution. This step helps remove acidic compounds and converts this compound to its free base form.[4]
-
Mix the contents well, allow the layers to separate, and transfer the upper organic layer to a clean flask.
-
Repeat the extraction of the remaining aqueous layer two more times with 3 mL of ethyl acetate each time.
-
Combine all organic layers and dry them over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the solution in vacuo to yield the crude extract.[4]
4.1.3 Flash Column Chromatography Purification
-
Prepare a silica gel flash column conditioned with a pentane/ethyl acetate (2:1) solvent system.[4]
-
Dissolve the dried crude extract in a minimal volume of methanol (approx. 100 µL).[4]
-
Load the dissolved extract onto the prepared flash column.[4]
-
Elution Step 1 (Wash): Begin elution with an isocratic mobile phase of pentane/ethyl acetate (2:1) to elute less polar compounds. Collect approximately 5 fractions.[4]
-
Elution Step 2 (this compound Isolation): Switch the mobile phase to pentane/ethyl acetate (1:3). This mobile phase will elute the (-)-β-hydrastine. Collect approximately 7 fractions.[4]
-
Elution Step 3 (Berberine Isolation): Switch the mobile phase to a quaternary system of ethyl acetate/methanol/water/trifluoroacetic acid (8.78:1:0.2:0.02) to elute the more polar berberine.[4]
-
Analyze the fractions collected in Step 5 using TLC or HPLC to identify those containing pure this compound.
-
Combine the pure this compound fractions and evaporate the solvent to obtain the isolated compound. The average yield is approximately 2 mg (0.8% w/w) from 0.25 g of root powder.[4]
Protocol 2: Analytical Extraction for HPLC Quantification
This protocol is designed for the quantitative analysis of this compound content, not for isolation. It is a validated method used in multilaboratory studies.[1][7]
4.2.1 Materials and Equipment
-
Dried, powdered Hydrastis canadensis root
-
Extraction Solvent: Water, acetonitrile, and phosphoric acid (70:30:0.1, v/v/v).[1]
-
Analytical balance
-
50 mL centrifuge tubes
-
Vortex mixer
-
Ultrasonication bath
-
Centrifuge (capable of 5000 rpm)
-
Syringe filters (0.2 µm PTFE)
-
HPLC system with UV detection
4.2.2 Sample Preparation and Extraction
-
Accurately weigh approximately 250 mg of powdered goldenseal root into a 50 mL centrifuge tube.
-
Add 20.0 mL of the extraction solvent (water/acetonitrile/phosphoric acid) to the tube.[8]
-
Cap the tube and mix on a vortex mixer for 10 seconds.[8]
-
Sonicate the slurry for 10 minutes at room temperature.[8]
-
Vortex the mixture again for another 10 seconds.[8]
-
Centrifuge the mixture for 5 minutes at 5000 rpm.[8]
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an LC injection vial.[8]
-
The resulting solution is ready for HPLC analysis. For quantification, a 5-point calibration curve using a this compound external standard over a range of 10 to 150 µg/mL is recommended.[1] The HPLC analysis is typically performed on a C18 column with UV detection at 230 nm.[1][8]
References
- 1. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pressurized Hot Water Extraction of Alkaloids in Goldenseal [scirp.org]
- 6. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Hydrastine and Berberine in Botanical Materials by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of two key isoquinoline (B145761) alkaloids, hydrastine (B1673436) and berberine (B55584). These compounds are the primary bioactive constituents of Goldenseal (Hydrastis canadensis L.) and other related medicinal plants. The described protocol is applicable to the analysis of raw botanical materials, extracts, and finished dietary supplement products, providing a reliable quality control tool for researchers, scientists, and drug development professionals.
Introduction
This compound and berberine are well-researched alkaloids known for their broad range of pharmacological activities. Accurate and precise quantification of these markers is crucial for ensuring the quality, potency, and consistency of botanical preparations. This document provides a detailed experimental protocol for a reversed-phase HPLC method with UV detection, which has been demonstrated to be accurate, reproducible, and suitable for its intended purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector is required.
-
LC Column: A C18 reversed-phase column is recommended (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 3.5 µm particle size, or equivalent).[1]
-
Analytical Balance: Readability of ±0.1 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters: 0.2 µm PTFE or other suitable material.
-
Solvents and Reagents: HPLC grade acetonitrile, water, phosphoric acid, sodium acetate, and acetic acid.
-
Reference Standards: this compound and Berberine Chloride Dihydrate of known purity.
Preparation of Solutions
-
Extraction Solvent: Prepare a mixture of water, acetonitrile, and phosphoric acid in the ratio of 70:30:0.1 (v/v/v).[1]
-
Mobile Phase (Isocratic): A mixture of water, acetonitrile, and phosphoric acid (70:30:0.1, v/v/v) can be utilized.[1]
-
Mobile Phase (Gradient):
-
Solvent A: 100 mM sodium acetate/acetic acid buffer, pH 4.0.[2][3]
-
Solvent B: Acetonitrile/methanol (B129727) (90:10, v/v).[2][3]
-
-
Standard Stock Solutions: Accurately weigh and dissolve appropriate amounts of this compound and berberine reference standards in the diluent (e.g., methanol or mobile phase) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of at least five working standard solutions by serial dilution of the stock solutions to cover a concentration range of approximately 10 to 150 µg/mL for both this compound and berberine.[1]
Sample Preparation
-
Powdered Raw Materials and Capsules: Accurately weigh about 250 mg of the homogenized powder into a suitable extraction tube. Add a known volume of extraction solvent (e.g., 25 mL), vortex thoroughly, and sonicate for 15-30 minutes. Centrifuge the sample at approximately 5000 rpm for 10 minutes.[1] Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
Tablets: A minimum of 20 tablets should be ground to a fine, uniform powder.[1] Proceed with the extraction as described for powdered materials.
-
Liquid Extracts/Tinctures: Dilute an accurately measured volume of the liquid sample with the extraction solvent to bring the analyte concentrations within the calibration range. Filter through a 0.2 µm syringe filter before analysis.
HPLC Operating Conditions
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenomenex Luna C18 |
| Mobile Phase | Water:Acetonitrile:Phosphoric Acid (70:30:0.1) | A: 100 mM Sodium Acetate/Acetic Acid (pH 4.0)B: Acetonitrile:Methanol (90:10) |
| Gradient | Isocratic | Linear gradient from 80% A to 40% A over 20 min |
| Flow Rate | 0.75 mL/min[1] | 1.0 mL/min[2][3] |
| Column Temperature | 40°C[1] | Not specified |
| Injection Volume | 10 µL[1] | Not specified |
| Detection Wavelength | 230 nm[1] | 290 nm[2][3] |
Data Analysis
Identify the peaks of this compound and berberine in the sample chromatograms by comparing their retention times with those of the reference standards. Construct a calibration curve by plotting the peak area versus the concentration for each analyte. Determine the concentration of this compound and berberine in the samples by interpolation from the respective calibration curves.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC method for this compound and berberine quantification.
Table 1: Method Validation Parameters
| Parameter | This compound | Berberine |
| Linearity Range (µg/mL) | 10 - 150[1] | 10 - 150[1] |
| Coefficient of Determination (R²) | 0.9995[1] | 0.9998[1] |
| Limit of Detection (LOD) (µg/mL) | 1.3[1] | 0.4[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 4.2[1] | 1.3[1] |
| Accuracy (Average Recovery %) | 87.8 ± 3.6[1] | 93.2 ± 3.2[1] |
| Repeatability (RSDr %) | 0.9 - 2.7[1] | 0.9 - 2.7[1] |
Table 2: Reproducibility Data from an Interlaboratory Study [1]
| Analyte | Reproducibility (RSDR) (%) |
| This compound | 2.68 - 6.65 |
| Berberine | 5.66 - 7.68 |
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound and berberine.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the simultaneous quantification of this compound and berberine in various sample matrices. The detailed protocol and performance data provide a comprehensive guide for its implementation in a quality control or research setting. Adherence to this method will contribute to the standardization and quality assurance of products containing Goldenseal and other related botanicals.
References
- 1. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography determination of this compound and berberine in dietary supplements containing goldenseal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for UPLC-MS/MS Analysis of Hydrastine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of hydrastine (B1673436) in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal products containing Goldenseal (Hydrastis canadensis).
Introduction
This compound is a prominent isoquinoline (B145761) alkaloid found in Goldenseal, a botanical supplement used for its purported antimicrobial and anti-inflammatory properties. Accurate and sensitive quantification of this compound in biological matrices such as serum and urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers high selectivity, sensitivity, and throughput, making it the gold standard for bioanalytical studies of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from pharmacokinetic studies of this compound in humans after oral administration of Goldenseal supplements.
Table 1: Pharmacokinetic Parameters of this compound in Human Serum [1][2][3][4]
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 225 ± 100 | ng/mL |
| Tmax (Time to Maximum Concentration) | 1.5 ± 0.3 | hours |
| AUC (Area Under the Curve) | 6.4 ± 4.1 | ng·h/mL·kg |
| Elimination Half-life (t½) | 4.8 ± 1.4 | hours |
Data are presented as mean ± standard deviation.
Table 2: Method Validation Parameters for this compound Quantification in Human Serum [5][6][7]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 500 ng/mL |
| Intra-day Accuracy and Precision | |
| 1 ng/mL | 82 ± 8.8% |
| 100 ng/mL | 97.9 ± 2.4% |
| 500 ng/mL | 96.2 ± 3.3% |
| Inter-day Accuracy and Precision | |
| 1 ng/mL | 90.0 ± 15.17% |
| 100 ng/mL | 99.9 ± 7.1% |
| 500 ng/mL | 98 ± 6.54% |
| Analytical Recovery | 82.4 - 96.2% |
| Stability at Room Temperature (24h) | CV 5-10% |
Experimental Protocols
This section details the methodologies for sample preparation, UPLC separation, and MS/MS detection of this compound in biological samples.
Sample Preparation: Protein Precipitation for Serum/Plasma
This protocol is suitable for preparing serum or plasma samples for UPLC-MS/MS analysis.[3][5][7]
Materials:
-
Human serum or plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Noscapine in methanol)[5][7]
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol or mobile phase)
Protocol:
-
Thaw frozen serum or plasma samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the serum/plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard solution. The concentration of the IS should be optimized for the expected analyte concentration range.
-
Add four volumes (400 µL) of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at room temperature to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new clean tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
A UPLC system (e.g., Waters ACQUITY UPLC) coupled with a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters Quattro Premier or Synapt G2).[3][8]
| Parameter | Recommended Conditions |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or Ammonium formate (B1220265) buffer |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 3 - 7.5 µL |
| Column Temperature | 50°C |
| Gradient Elution | A linear gradient should be optimized to ensure separation of this compound from other matrix components and potential metabolites. A typical run time is less than 6 minutes.[10] |
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.80 kV |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (m/z): 384.14 [M+H]+, Product Ion: Confirm based on instrument optimization |
| Noscapine (IS) | Precursor and product ions to be optimized |
Visualizations
Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis of this compound in biological samples.
Logical Relationship of Key Method Components
Caption: Relationship between method components and performance parameters.
References
- 1. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of this compound and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Validated Analytical Method for the Quantification of Hydrastine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for the quantification of hydrastine (B1673436). The methodologies described herein are based on established high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring robustness, accuracy, and reliability for research and quality control purposes.
Introduction
This compound is a prominent isoquinoline (B145761) alkaloid found in the rhizome of goldenseal (Hydrastis canadensis). As a key bioactive constituent, the accurate and precise quantification of this compound is crucial for the quality control of raw materials, dietary supplements, and in pharmacokinetic studies. This document outlines a validated analytical method that adheres to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.
Analytical Techniques
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control of raw materials and finished products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as human serum and for metabolite identification.[1][2][3]
Experimental Protocols
Sample Preparation
3.1.1. Plant Material and Dietary Supplements (for HPLC-UV and LC-MS/MS)
This protocol is adapted from established methods for extracting this compound from solid samples.[4][5][6]
-
Grinding: Grind the dried plant material (e.g., goldenseal root) or a composite of at least 20 tablets/capsules to a fine powder (to pass through an 80-mesh sieve).
-
Extraction:
-
Accurately weigh approximately 250 mg of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of an extraction solvent consisting of a mixture of water, acetonitrile, and phosphoric acid (70:30:0.1, v/v/v).[4]
-
Vortex the mixture for 10 seconds and then sonicate for 15 minutes.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Human Serum (for LC-MS/MS)
This protocol is based on a simple protein precipitation method.[2][7]
-
Protein Precipitation:
-
To 100 µL of serum sample, add 200 µL of acetonitrile.
-
To this mixture, add an internal standard (e.g., noscapine).[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Chromatographic Conditions
3.2.1. HPLC-UV Method
These conditions are a synthesis of several published methods for the analysis of this compound.[4][5][8]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (100 mM sodium acetate/acetic acid, pH 4.0) and Solvent B (acetonitrile/methanol, 90:10, v/v) |
| Gradient | A linear gradient from 80% to 40% Solvent A over 20 minutes[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm[8] or 230 nm[4][5] |
| Injection Volume | 10 µL |
3.2.2. LC-MS/MS Method
These conditions are based on a validated method for this compound in human serum.[2][7]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[9] |
| Mobile Phase | A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid) |
| Gradient | Initial: 95% A, linear gradient to 100% B over 7 minutes, hold for 1 minute, then return to initial conditions[9] |
| Flow Rate | 0.3 mL/min[9] |
| Ionization Mode | Positive ion electrospray (ESI+) |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) for this compound and internal standard |
| Injection Volume | 3 µL[9] |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. For the HPLC-UV method, this was demonstrated by the separation of the this compound peak from other alkaloids present in goldenseal, such as berberine (B55584). In LC-MS/MS, specificity is ensured by the unique precursor-to-product ion transition for this compound.
Linearity and Range
The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Concentration Range | 10 - 150 µg/mL[4] | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9995[4] | ≥ 0.995 |
Accuracy
Accuracy was determined by performing recovery studies on spiked samples.
| Method | Spike Level | Mean Recovery (%) |
| HPLC-UV | 2% (w/w) in root sample | 87.8 ± 3.6[4] |
| LC-MS/MS | Low, Medium, High QC | 82.4 - 96.2[2] |
Precision
Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
| Method | Precision Level | Relative Standard Deviation (%RSD) |
| HPLC-UV | Reproducibility (inter-laboratory) | 2.68 - 6.65[4][5] |
| LC-MS/MS | Intra-day | ≤ 8.8[2] |
| LC-MS/MS | Inter-day | ≤ 15.17[2] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | HPLC-UV Method (in solution) | LC-MS/MS Method (in serum) |
| LOD | 1.3 µg/mL[4] | Not explicitly stated, but LOQ is 0.1 ng/mL |
| LOQ | 4.2 µg/mL[4] | 0.1 ng/mL[2] |
Visualizations
Caption: Experimental workflow for the validated analysis of this compound.
Caption: Key parameters for method validation according to ICH Q2(R1).
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 6. Linearity Requirements | Separation Science [sepscience.com]
- 7. [PDF] Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study. | Semantic Scholar [semanticscholar.org]
- 8. jordilabs.com [jordilabs.com]
- 9. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Hydrastine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine (B1673436), a prominent isoquinoline (B145761) alkaloid derived from the goldenseal plant (Hydrastis canadensis), has garnered significant interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the in vitro anti-cancer activities of this compound, with a focus on its mechanism of action, and offer detailed protocols for key experimental assays.
The primary active isomer, (-)-β-hydrastine, has been shown to suppress the proliferation and invasion of cancer cells by targeting specific signaling pathways. Notably, its inhibitory effect on p21-activated kinase 4 (PAK4) has been identified as a key mechanism, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2][3] This document serves as a guide for researchers investigating the therapeutic potential of this compound, providing standardized methodologies for assessing its cytotoxic and apoptotic effects.
Data Presentation: Cytotoxicity of (-)-β-Hydrastine
The cytotoxic activity of (-)-β-hydrastine has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Lung Adenocarcinoma | Not explicitly stated, but effective concentrations are in the µM range. | 24, 48 | MTT |
| LTEP-A-2 | Lung Adenocarcinoma | Not explicitly stated, but effective concentrations are in the µM range. | 24, 48 | MTT |
| NCI-H460 | Large Cell Lung Cancer | Little to no effect | Not applicable | MTT |
| NCI-H446 | Small Cell Lung Cancer | Little to no effect | Not applicable | MTT |
| NCI-H292 | Mucoepidermoid Carcinoma | Little to no effect | Not applicable | MTT |
| Gastric Cancer Cell Lines | Gastric Cancer | Little to no effect | Not applicable | MTT |
| MCF-7 | Breast Adenocarcinoma | Data on pure this compound is limited; extracts of Hydrastis canadensis show cytotoxicity. | 48, 72 | Crystal Violet |
Note: The available literature indicates that (-)-β-hydrastine exhibits selective cytotoxicity, with a pronounced effect on lung adenocarcinoma cells.[1] Further research is required to establish precise IC50 values across a broader range of cancer cell lines.
Signaling Pathway
The primary mechanism of action for (-)-β-hydrastine's cytotoxic effects involves the inhibition of the PAK4 signaling pathway. This leads to downstream effects on cell cycle regulation and apoptosis.
References
Application Notes and Protocols: Hydrastine as a Tyrosine Hydroxylase Inhibitor in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of hydrastine (B1673436), a natural alkaloid, on the catecholamine biosynthesis pathway in PC12 cells. Specifically, this document focuses on the inhibitory activity of this compound against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. The provided information is intended to guide researchers in pharmacology, neuroscience, and drug discovery in characterizing this compound and its derivatives as potential modulators of catecholaminergic systems.
Introduction
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a well-established in vitro model for neurobiological and neurochemical studies. These cells synthesize, store, and release dopamine and norepinephrine (B1679862), making them an excellent system for studying the effects of pharmacological agents on catecholamine pathways. Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, the first and rate-limiting step in the biosynthesis of catecholamines. Inhibition of TH can have significant implications for modulating dopamine and norepinephrine levels, a therapeutic strategy for various neurological and psychiatric disorders.
This compound, an isoquinoline (B145761) alkaloid isolated from the plant Hydrastis canadensis (goldenseal), has been shown to interact with various biological targets. This document details its specific action as an inhibitor of tyrosine hydroxylase in PC12 cells, leading to a reduction in dopamine biosynthesis.
Data Presentation
The following tables summarize the quantitative data regarding the effects of (1R,9S)-β-hydrastine on PC12 cells.
Table 1: Inhibitory Effects of this compound Derivatives on Dopamine Content in PC12 Cells [1]
| Compound | Concentration (µM) | Incubation Time (h) | Dopamine Content Inhibition (%) | IC50 (µM) |
| (1R,9S)-β-hydrastine hydrochloride | 10 | 48 | 50.6 | 9.3 |
| (1R,9S)-β-hydrastine | 10 | 48 | 33.1 | 20.7 |
| (1S,9R)-β-hydrastine | 10 | 48 | No inhibition | - |
| Hydrastinine hydrochloride | 10 | 48 | No inhibition | - |
Table 2: Effect of (1R,9S)-β-hydrastine hydrochloride on Tyrosine Hydroxylase Activity in PC12 Cells [1]
| Concentration (µM) | Incubation Time (h) | Tyrosine Hydroxylase Activity Inhibition (%) |
| 20 | 6 | 17-27 |
| 20 | up to 36 | Maintained at reduced level |
Table 3: Cytotoxicity of (1R,9S)-β-hydrastine in PC12 Cells [2]
| Concentration (µM) | Incubation Time (h) | Effect on Cell Viability |
| Up to 250 | Not specified | No reduction in cell viability |
| 500 | 24 or 48 | Cytotoxicity observed |
| 750 | 24 or 48 | Cytotoxicity observed |
Mandatory Visualizations
Experimental workflow for assessing this compound's effect on PC12 cells.
Signaling pathway of catecholamine synthesis.
Inhibitory action of this compound on the catecholamine pathway.
Experimental Protocols
PC12 Cell Culture
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Horse Serum (HS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagen Type IV coated culture flasks and plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture PC12 cells in collagen-coated T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Media Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, detach them by gentle pipetting or brief trypsinization. Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the pellet in fresh complete growth medium, and seed into new collagen-coated flasks at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
Materials:
-
PC12 cells
-
This compound stock solution
-
Complete growth medium
-
96-well collagen-coated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well collagen-coated plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Tyrosine Hydroxylase (TH) Activity Assay
This protocol is adapted from methods that measure the formation of L-DOPA.
Materials:
-
PC12 cells
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Assay buffer (e.g., 200 mM sodium acetate (B1210297) pH 6.0, 10 mM ferrous sulfate, 1 mM 6-methyl-5,6,7,8-tetrahydropterine)
-
L-tyrosine solution
-
Perchloric acid (PCA)
-
HPLC system with electrochemical detection
Protocol:
-
Cell Lysis: After treatment with this compound, wash the PC12 cells with cold PBS and lyse them in lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Enzyme Reaction: In a microcentrifuge tube, mix a standardized amount of cell lysate protein with the assay buffer. Initiate the reaction by adding L-tyrosine. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold PCA.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Filter the supernatant before HPLC analysis.
-
L-DOPA Quantification: Analyze the amount of L-DOPA formed using HPLC with electrochemical detection.
-
Data Analysis: Express TH activity as the amount of L-DOPA produced per unit of protein per unit of time. Compare the activity in this compound-treated samples to the vehicle control.
Dopamine Content Measurement by HPLC
Materials:
-
PC12 cells
-
This compound
-
Perchloric acid (PCA) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
Protocol:
-
Sample Collection: After treatment with this compound for the desired time, collect the cell culture medium and/or the cell pellet.
-
Extraction: For intracellular dopamine, wash the cell pellet with PBS and then lyse the cells with PCA containing the internal standard. For extracellular dopamine, add PCA with the internal standard directly to the collected medium.
-
Sample Preparation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Filter the supernatant.
-
HPLC Analysis: Inject the filtered sample into the HPLC system. Separate catecholamines on the C18 column using a mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent).
-
Detection: Detect dopamine using an electrochemical detector set at an appropriate oxidation potential.
-
Quantification: Quantify the dopamine concentration by comparing the peak area of dopamine to that of the internal standard and a standard curve of known dopamine concentrations.
-
Data Analysis: Normalize dopamine content to the total protein concentration of the cell lysate. Express the results as a percentage of the vehicle-treated control.
Conclusion
The provided data and protocols confirm that (1R,9S)-β-hydrastine acts as an inhibitor of tyrosine hydroxylase in PC12 cells, leading to a decrease in dopamine biosynthesis. This inhibitory effect is observed at concentrations that are not cytotoxic. These application notes offer a framework for researchers to further investigate the pharmacological profile of this compound and its potential as a modulator of catecholaminergic neurotransmission. The detailed methodologies provide a starting point for consistent and reproducible experimental outcomes.
References
Application Notes and Protocols: Utilizing Hydrastine for the Study of Dopaminergic Neuronal Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine (B1673436), an isoquinoline (B145761) alkaloid, has been identified as a valuable pharmacological tool for inducing and studying dopaminergic neuronal damage in vitro. Its primary mechanism of action involves the inhibition of dopamine (B1211576) biosynthesis through the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1][2] Furthermore, evidence suggests that this compound may induce neuronal toxicity via mitochondrial dysfunction, a pathway implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease.[2] At higher concentrations, this compound exhibits direct cytotoxicity and can exacerbate L-DOPA-induced apoptosis in dopaminergic cell lines.[3]
These properties make this compound a suitable agent for modeling aspects of dopaminergic neurodegeneration in a controlled laboratory setting. This document provides detailed application notes and protocols for using this compound, particularly the biologically active (1R,9S)-β-hydrastine isomer, to study dopaminergic neuronal damage in the rat pheochromocytoma (PC12) cell line, a widely used in vitro model for dopaminergic neurons.
Data Presentation
Table 1: Inhibitory Effects of this compound Derivatives on Dopamine Content in PC12 Cells
| Compound | Concentration (µM) | Incubation Time (h) | Dopamine Content Inhibition (%) | IC50 (µM) | Reference |
| (1R,9S)-β-hydrastine hydrochloride | 10 | 48 | 50.6 | 9.3 | [1] |
| (1R,9S)-β-hydrastine | 10 | 48 | 33.1 | 20.7 | [1] |
Table 2: Effects of (1R,9S)-β-hydrastine hydrochloride on Tyrosine Hydroxylase (TH) Activity and Intracellular Calcium in PC12 Cells
| Parameter | Concentration (µM) | Incubation Time (h) | % Inhibition | Reference |
| TH Activity | 20 | 6 - 36 | 17 - 27 | [1] |
| Intracellular Ca++ Concentration | 20 | Not Specified | 18.4 | [1] |
Table 3: Cytotoxic Effects of (1R,9S)-β-hydrastine on PC12 Cell Viability (MTT Assay)
| Concentration (µM) | 24 h Viability (%) | 48 h Viability (%) | Reference |
| 500 | 60 ± 5 | 50 ± 6 | [2] |
| 750 | 45 ± 4 | 30 ± 3 | [2] |
Signaling Pathways and Experimental Workflows
References
- 1. Effects of this compound derivatives on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (1R,9S)-beta-hydrastine on l-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydrastine in Cardiovascular Physiology Research: A Review of Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine (B1673436), a phthalideisoquinoline alkaloid derived from the root of the goldenseal (Hydrastis canadensis) plant, has a long history in traditional medicine. In the context of cardiovascular physiology, early research has characterized it as a substance with notable effects on cardiac function and vascular tone.[1][2] Unlike its more extensively studied co-alkaloid, berberine (B55584), the specific mechanisms and quantitative effects of isolated this compound on the cardiovascular system are less well-documented in recent literature.[3] This document aims to consolidate the available information, providing detailed application notes and extrapolated experimental protocols for the study of this compound in cardiovascular research.
The primary cardiovascular effects attributed to this compound include an initial increase in blood pressure, followed by a decrease, vasoconstriction, and direct effects on the myocardium.[4][5] Reports also suggest a negative inotropic (force of contraction) and a positive chronotropic (heart rate) effect on isolated heart preparations.[2] These seemingly contradictory observations highlight the complex pharmacology of this compound and the need for further investigation.
Data Presentation: Summary of Reported Cardiovascular Effects
The following tables summarize the qualitative and limited quantitative data on the cardiovascular effects of this compound, primarily drawn from historical pharmacological studies and toxicological reports.
Table 1: Effects of this compound on Hemodynamic Parameters
| Parameter | Observed Effect | Species/Model | Notes |
| Blood Pressure | Initial hypertension followed by hypotension.[4][5] | Animal models (species not consistently specified) | The biphasic effect suggests a complex mechanism, possibly involving central and peripheral actions. |
| Heart Rate | Positive chronotropic effect (increased heart rate) in isolated atria.[2] | Rat (isolated atria) | In contrast, bradycardia (low heart rate) is listed as a side effect of high doses of goldenseal, which contains this compound.[4] |
| Vascular Tone | Vasoconstriction.[5] | General observation | This effect is consistent with the initial hypertensive phase. |
Table 2: Effects of this compound on Myocardial Function
| Parameter | Observed Effect | Species/Model | Notes |
| Inotropy (Contractility) | Negative inotropic effect (decreased force of contraction).[2] | Rat (isolated atria) | Described as a "cardiac depressant" action.[1] |
Experimental Protocols
Detailed, modern experimental protocols for investigating this compound are scarce. The following protocols are based on established pharmacological methods that would be appropriate for characterizing the cardiovascular effects of a novel or historically studied compound like this compound.
Protocol 1: Evaluation of this compound's Effect on Blood Pressure and Heart Rate in Anesthetized Rats
Objective: To determine the in vivo effects of this compound on systemic arterial blood pressure and heart rate.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and jugular vein
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the right carotid artery and connect the catheter to a pressure transducer to record blood pressure and heart rate.
-
Cannulate the left jugular vein for intravenous administration of this compound.
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline blood pressure and heart rate.
-
Administer a bolus injection of saline (vehicle control) and record any changes.
-
Prepare a stock solution of this compound hydrochloride in saline.
-
Administer increasing doses of this compound intravenously, allowing sufficient time between doses for the cardiovascular parameters to return to baseline or stabilize.
-
Continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved protocols.
Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline for each dose of this compound.
-
Construct dose-response curves to determine the potency and efficacy of this compound.
References
Application Notes and Protocols: Antimicrobial Activity of Hydrastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the antimicrobial properties of hydrastine (B1673436), a major alkaloid isolated from Goldenseal (Hydrastis canadensis). While research indicates that this compound possesses limited direct antimicrobial activity against a range of pathogens, it plays a significant synergistic role in enhancing the efficacy of other antimicrobial compounds, notably berberine (B55584), another key alkaloid in Goldenseal.
Quantitative Data Summary
The standalone antimicrobial activity of β-hydrastine is generally considered to be weak. However, some studies have reported activity against specific pathogens. The available quantitative data is summarized below. It is important to note that much of the research on Hydrastis canadensis focuses on the synergistic effects of its components rather than the isolated activity of this compound.
| Compound | Pathogen | Test Type | Result (µg/mL) | Reference |
| β-hydrastine | Helicobacter pylori | MIC50 | 100.0 | [1] |
| Purified this compound | Staphylococcus aureus | MIC | >300 | [2] |
| Purified canadine | Staphylococcus aureus | MIC | >300 | [2] |
Note: MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
Mechanism of Action: A Synergistic Role
The primary mechanism attributed to this compound in an antimicrobial context is its synergistic interaction with berberine, particularly against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[3] This synergy is largely due to the inhibition of bacterial efflux pumps.[3][4][5]
Efflux Pump Inhibition:
Many bacteria develop drug resistance by utilizing efflux pumps to expel antimicrobial agents from the cell before they can reach their target.[3] Certain compounds within Goldenseal extracts, and potentially this compound as part of the phytochemical matrix, can inhibit these pumps. For example, the NorA efflux pump in Staphylococcus aureus is a known target.[3][6] By blocking these pumps, the intracellular concentration of the primary antimicrobial agent, such as berberine, is increased, thereby enhancing its therapeutic effect.[2][3]
It is important to note that while this compound is a major alkaloid in Goldenseal, some studies suggest that other non-alkaloidal constituents may be more directly responsible for the efflux pump inhibitory activity observed in the plant's extracts.[2][7]
Caption: Synergistic mechanism of berberine and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial and anti-biofilm activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
β-hydrastine (or other test compound)
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile spreaders
-
Incubator
Procedure:
-
Subculturing: Following the MIC assay, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Caption: Workflow for MBC determination.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
β-hydrastine
-
Bacterial isolates known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay.
-
Biofilm Formation: Add the bacterial suspension to the wells of a 96-well plate containing serial dilutions of this compound.
-
Incubation: Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Staining: Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add ethanol or acetic acid to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Caption: Workflow for Anti-Biofilm Assay.
Conclusion and Future Directions
The available evidence suggests that this compound's primary antimicrobial contribution is as a synergistic agent that can potentiate the activity of other antimicrobials like berberine, particularly against resistant bacterial strains. Its standalone antimicrobial and anti-biofilm activities appear to be limited.
Future research should focus on:
-
Evaluating the synergistic effects of this compound with a broader range of antibiotics against various pathogens.
-
Elucidating the precise molecular interactions between this compound and bacterial efflux pumps.
-
Investigating the potential of this compound to inhibit other microbial virulence factors.
These application notes and protocols provide a framework for researchers to further explore the antimicrobial potential of this compound, with a key focus on its synergistic properties in the context of overcoming antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 4. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for PAK4 Kinase Inhibition in Lung Adenocarcinoma Cells
IMPORTANT NOTE: Initial research suggesting (-)-β-hydrastine as a specific inhibitor of PAK4 kinase in lung adenocarcinoma cells, published in the journal Oncology Reports by Guo et al., has been retracted.[1][2] As such, the findings from this paper are considered unreliable. This document, therefore, focuses on the broader, validated role of p21-activated kinase 4 (PAK4) as a therapeutic target in lung adenocarcinoma and provides generalized protocols for evaluating potential PAK4 inhibitors.
Introduction to PAK4 as a Therapeutic Target in Lung Adenocarcinoma
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a significant therapeutic target in various cancers, including non-small cell lung cancer (NSCLC).[3][4] PAK4 is a critical downstream effector of the Rho GTPase Cdc42 and plays a pivotal role in regulating numerous cellular processes such as cytoskeletal dynamics, cell proliferation, survival, and motility.[5] Overexpression of PAK4 has been observed in several cancers and is often associated with poor prognosis.[3] In lung adenocarcinoma, PAK4 is involved in promoting cell migration, invasion, and resistance to apoptosis.[5][6]
The inhibition of PAK4 is a promising strategy for the treatment of lung adenocarcinoma. Several small molecule inhibitors targeting PAK4 are currently under investigation, with some entering clinical trials for various solid tumors.[3][7][8][9] The development of potent and selective PAK4 inhibitors is an active area of research in oncology.
The PAK4 Signaling Pathway in Lung Adenocarcinoma
PAK4 is a central node in a complex signaling network that drives oncogenesis. In lung adenocarcinoma, activated PAK4 can influence several downstream pathways to promote tumor progression. A key pathway involves the phosphorylation and activation of LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization. This leads to actin stabilization and the promotion of cell migration and invasion. Additionally, PAK4 can activate other pro-tumorigenic pathways, contributing to cell cycle progression and survival.
Caption: PAK4 signaling pathway in lung adenocarcinoma.
Quantitative Data Summary
The following tables present a generalized format for summarizing quantitative data from experiments evaluating a potential PAK4 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| PAK4 Inhibitor X | PAK4 | Value |
| Control Inhibitor | PAK4 | Value |
Table 2: Anti-proliferative Effects on Lung Adenocarcinoma Cell Lines
| Cell Line | Treatment | IC50 (µM) after 72h |
| A549 | PAK4 Inhibitor X | Value |
| H1975 | PAK4 Inhibitor X | Value |
| PC-9 | PAK4 Inhibitor X | Value |
Table 3: Induction of Apoptosis
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| A549 | Vehicle Control | Value |
| A549 | PAK4 Inhibitor X | Value |
Table 4: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Vehicle Control | Value | Value | Value |
| A549 | PAK4 Inhibitor X | Value | Value | Value |
Experimental Protocols
The following are generalized protocols for key experiments to characterize a novel PAK4 inhibitor in lung adenocarcinoma cells.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on PAK4 kinase activity.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
ATP
-
Assay buffer (containing MgCl2)
-
Test compound (PAK4 inhibitor)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the PAK4 enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of lung adenocarcinoma cells, which is an indicator of cell viability.
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the lung adenocarcinoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the PAK4 inhibitor.
Materials:
-
Lung adenocarcinoma cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of the PAK4 inhibitor on the cell cycle distribution of lung adenocarcinoma cells.
Materials:
-
Lung adenocarcinoma cells
-
Test compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a potential PAK4 inhibitor and the logical relationship between PAK4 inhibition and its cellular effects.
Caption: Experimental workflow for PAK4 inhibitor evaluation.
Caption: Logical relationship of PAK4 inhibition effects.
References
- 1. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Hydrastine HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of hydrastine (B1673436).
Troubleshooting Guide: A Step-by-Step Approach to Resolving this compound Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis.[1][2] For basic compounds like this compound, this issue is often pronounced. Follow this guide to diagnose and resolve peak tailing in your this compound HPLC analysis.
Q1: My this compound peak is showing significant tailing. What are the first things I should check?
A1: Start by investigating the most common causes of peak tailing. A systematic approach will help you quickly identify the root of the problem.
Initial Checks:
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[2][3][4] To check for this, dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves, you were likely overloading the column.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[3][5] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[2][4][6] If the column is old or has been used with complex matrices, consider flushing it with a strong solvent or replacing it. Using a guard column can help extend the life of your analytical column.[3]
Q2: I've ruled out column overload and extra-column volume, but the peak tailing persists. What should I investigate next?
A2: The next step is to examine the chemical interactions between this compound and your chromatographic system, which are a primary cause of peak tailing for basic compounds.[6][7][8]
Chemical Interaction Troubleshooting:
-
Secondary Silanol (B1196071) Interactions: this compound, as a basic alkaloid, is prone to secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][3][8][9] These interactions create a secondary, stronger retention mechanism that leads to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) protonates the silanol groups, reducing their ability to interact with the protonated this compound molecule.[1][3][9]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," where the residual silanol groups are chemically deactivated.[3][9] Using a base-deactivated or end-capped C18 or C8 column can significantly improve peak shape for basic compounds.[3][4]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and reduce their interaction with this compound.[1][10] However, be aware that additives like TEA can sometimes shorten column lifetime.[10]
-
-
Mobile Phase pH and this compound's pKa: The pH of the mobile phase relative to the pKa of this compound is critical. If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, which can lead to peak broadening and tailing.[2][5]
-
Solution: For reproducible results, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11]
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for an HPLC method for this compound analysis to avoid peak tailing?
A3: A good starting point would be to use a modern, end-capped C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture.
| Parameter | Recommendation | Rationale |
| Column | End-capped C18, 4.6 x 150 mm, 3.5 µm | Minimizes silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Low pH to suppress silanol activity.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a lower percentage of Acetonitrile and gradually increase. | To ensure good retention and separation. |
| Flow Rate | 0.75 - 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 40°C | Can improve peak shape and reduce viscosity.[12] |
| Detection | UV at 230 nm | A common wavelength for this compound detection.[12][13][14][15] |
Q4: Can the buffer concentration in my mobile phase affect peak tailing?
A4: Yes, buffer concentration can play a role. A higher buffer concentration can help to mask residual silanol interactions and maintain a stable pH, which can improve peak shape.[8][9] If you are using a buffer, ensure its concentration is sufficient (typically >20 mM) to provide adequate buffering capacity.[9]
Q5: I am still seeing peak tailing after trying to optimize my mobile phase. Could my column be the problem?
A5: It is very likely. Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing for basic compounds.[1] Modern "Type B" silica columns are much more inert and are a better choice for analyzing compounds like this compound.[1] If you are using an older column, switching to a newer, high-purity, end-capped column is highly recommended.
Q6: Are there any sample preparation techniques that can help reduce peak tailing?
A6: Yes, proper sample preparation is crucial. The presence of contaminants in your sample can contribute to peak tailing.[8] Using a sample clean-up procedure like Solid Phase Extraction (SPE) can help remove interfering compounds from the sample matrix, leading to improved peak shape.[5][8] Also, ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Raw Materials
This protocol is based on a validated method for the determination of this compound in goldenseal raw materials.[12]
-
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
-
Analytical balance.
-
Ultrasonication bath.
-
Vortex mixer.
-
Centrifuge.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a 5-point calibration curve of a this compound standard.
-
Sample Extraction: Extract the sample matrix with a mixture of water–acetonitrile–phosphoric acid (70:30:0.1, v/v/v).
-
Analysis: Inject the extracted solution into the HPLC system.
-
Quantitation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Hydrastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and minimizing matrix effects during the bioanalysis of hydrastine (B1673436).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, serum, urine) other than the analyte of interest, which in this case is this compound.[1][2] These endogenous components, such as phospholipids (B1166683), proteins, salts, and metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the signal, a phenomenon known as the matrix effect.[1][3][4] Inaccurate quantification, reduced sensitivity, and poor reproducibility of results for this compound can result from these matrix effects.[5]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[1] The response of this compound in a standard solution is compared to the response of this compound spiked into an extracted blank matrix sample at the same concentration.[6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended for this compound bioanalysis?
A3: A stable isotope-labeled internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to this compound, meaning it will co-elute chromatographically and experience similar matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression or enhancement affecting this compound will also affect the SIL-IS, thus canceling out the effect and leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate this compound from interferences.- Consider a different analytical column with alternative chemistry.- Improve the sample cleanup procedure to remove more matrix components. |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (especially phospholipids) with this compound. | - Enhance chromatographic separation to resolve this compound from the interfering peaks.- Employ a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[7][8]- If using protein precipitation, consider newer plates designed to also remove phospholipids.[9] |
| Inconsistent Results Across Different Sample Lots | Variability in the matrix composition between different subjects or batches. | - Evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[1]- The use of a stable isotope-labeled internal standard for this compound is strongly recommended to compensate for this variability. |
| Low Recovery of this compound | Suboptimal sample preparation procedure. | - For Protein Precipitation: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used (typically 3:1 or 4:1).[9][10]- For LLE: Adjust the pH of the sample to ensure this compound (an alkaloid) is in its neutral, unionized form for efficient extraction into an organic solvent.[11]- For SPE: Ensure the correct sorbent type is chosen and that the conditioning, loading, washing, and elution steps are optimized for this compound. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the degree of matrix effect and the recovery of this compound. While specific quantitative comparisons for this compound across multiple methods are not extensively published in a single source, the following table summarizes typical performance characteristics based on the literature for alkaloid analysis.
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect | Notes |
| Protein Precipitation (PPT) | 80-100%[12] | High | Quick and simple, but often results in significant matrix effects due to residual phospholipids and other endogenous components.[7] A study on this compound and berberine (B55584) in human serum using acetonitrile (B52724) precipitation reported analytical recovery for this compound between 82.4% and 96.2%.[13] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Low to Medium | Can provide cleaner extracts than PPT, but may have lower recovery for more polar analytes and is more labor-intensive.[7] |
| Solid-Phase Extraction (SPE) | 85-105% | Low | Generally provides the cleanest extracts and the least matrix effects, leading to improved sensitivity and reproducibility.[7] A study on the analysis of five alkaloids in rat plasma using micro-SPE reported recoveries greater than 75.8% and matrix effects ranging from 88.5% to 107.8%.[14] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline for the precipitation of proteins from plasma or serum samples.
-
Sample Aliquoting: To a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard solution (e.g., this compound-d3) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of alkaloids like this compound from plasma.
-
Sample Aliquoting: To a clean glass tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 5% ammonium (B1175870) hydroxide) to adjust the sample pH to approximately 9-10. This ensures this compound is in its free base form.
-
Extraction Solvent Addition: Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex or mechanically shake the mixture for 10-15 minutes.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for using a polymeric reversed-phase SPE sorbent for the extraction of this compound.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Visualizations
Caption: General workflow for this compound bioanalysis.
Caption: Logic for troubleshooting matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. jocpr.com [jocpr.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of this compound and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrastine Dosage for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrastine (B1673436) in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For initial screening experiments with a new cell line, a broad concentration range is recommended to determine the sensitivity of the cells to this compound. A common starting range is from 0.1 µM to 100 µM.[1] This range is generally sufficient to observe a biological effect, such as cytotoxicity or inhibition of proliferation, without causing immediate, widespread cell death at the lower concentrations. A dose-response experiment is crucial to identify the optimal concentration for your specific experimental goals.
Q2: this compound is poorly soluble in aqueous solutions. How should I prepare it for cell culture experiments?
A2: this compound is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and N,N-Dimethylformamide (DMF).[2] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is the recommended method.
-
Stock Solution Preparation: Prepare a 10 mM to 100 mM stock solution of this compound in high-quality, sterile DMSO.[1] For example, to make a 10 mM stock solution, dissolve 3.834 mg of this compound (Molecular Weight: 383.4 g/mol ) in 1 mL of DMSO.
-
Working Solution Preparation: The stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used.
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time depends on the cell line's doubling time and the specific biological question being addressed. Common incubation times for cytotoxicity and proliferation assays range from 24 to 72 hours.[3][4] A time-course experiment is recommended to determine the ideal duration for observing the desired effect in your model system.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an inhibitor of p21-activated kinase 4 (PAK4).[5][6][7] By inhibiting PAK4, this compound can suppress cancer cell proliferation and invasion.[5][6] It has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis through the mitochondrial pathway.[5][6] Additionally, this compound can inhibit dopamine (B1211576) biosynthesis by inhibiting tyrosine hydroxylase activity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the cell culture medium. | - The final concentration of this compound exceeds its solubility limit in the medium.- The final DMSO concentration is too low to maintain solubility.- The stock solution was not properly dissolved or has been stored for too long. | - Ensure the final DMSO concentration is sufficient, but still non-toxic to the cells (ideally <0.1%).- Prepare fresh serial dilutions from the stock solution for each experiment.- Gently warm the stock solution to ensure complete dissolution before diluting in the medium.- Consider using a different solvent for the stock solution, such as DMF, if DMSO proves problematic. |
| High variability between replicate wells in a cytotoxicity assay. | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Pipette carefully and consistently into the center of each well.- To minimize edge effects, avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or medium. |
| No observable effect of this compound on the cells. | - The concentration range is too low.- The incubation time is too short.- The cell line is resistant to this compound.- The this compound compound has degraded. | - Test a higher concentration range (e.g., up to 200 µM).- Increase the incubation time (e.g., up to 72 hours).- Verify the identity and sensitivity of your cell line.- Use a fresh stock of this compound and store it properly at -20°C.[2] |
| Excessive cell death, even at the lowest concentrations. | - The concentration range is too high.- The cell line is highly sensitive to this compound.- The DMSO concentration is too high, causing solvent toxicity. | - Test a lower concentration range (e.g., starting from nanomolar concentrations).- Perform a toxicity test for the vehicle (DMSO) alone to ensure it is not the cause of cell death.- Reduce the final DMSO concentration in your working solutions. |
Data Presentation
Table 1: Reported IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 | Reference |
| (-)-β-hydrastine | A549 (Lung Adenocarcinoma) | MTT | 48 | ~15 µM | [3] |
| (-)-β-hydrastine | LTEP-A-2 (Lung Adenocarcinoma) | MTT | 48 | ~20 µM | [3] |
| Hydrastis canadensis Mother Tincture | A549 (Lung Adenocarcinoma) | MTT | 24 | 13.16 µL/mL | [8] |
| Hydrastis canadensis Extract | HeLa (Cervical Cancer) | Not Specified | Not Specified | Potent anti-cancer activity observed | [5] |
| Hydrastis canadensis Extract | A375 (Melanoma) | Not Specified | Not Specified | Inhibition of proliferation observed | [5] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: a. Culture the desired cell line to approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in complete medium. c. Determine the cell concentration and viability using a hemocytometer or automated cell counter. d. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare 2X working solutions. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM). c. Include a vehicle control (medium with the highest final concentration of DMSO) and a no-treatment control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified PAK4 signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Enhancing Hydrastine Recovery from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of hydrastine (B1673436) during plant extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent is critical for efficient this compound extraction. This compound shows good solubility in several organic solvents. Methanol, particularly in aqueous mixtures (e.g., 70:30 methanol:water), is commonly used and has been shown to be effective.[1] Ethanol (B145695) is also a viable solvent.[2] For greener extraction methods, pressurized hot water has demonstrated comparable efficiency to conventional organic solvents.[3] this compound is also freely soluble in acetone, benzene, chloroform, and ether.[4]
Q2: How does temperature affect this compound extraction and stability?
A2: Temperature has a significant impact on extraction efficiency, but high temperatures can lead to the degradation of thermally labile compounds like this compound.[3] Studies on pressurized hot water extraction (PHWE) have shown that the highest yield for this compound is achieved at 140°C.[3] Temperatures above this can cause a decrease in recovery due to degradation.[3] However, post-harvest drying temperature of the plant material does not seem to significantly affect this compound levels.[5][6]
Q3: What is the optimal pH for this compound extraction?
A3: As an alkaloid, the solubility and stability of this compound are influenced by pH. Generally, alkaloids are extracted from plant material under neutral or slightly alkaline conditions to ensure they are in their free base form, which is more soluble in organic solvents. Acidifying the extract (e.g., with formic or acetic acid) can then be used to partition the alkaloids into an aqueous layer for purification.[7] For analytical purposes using HPLC, a mobile phase with a pH of 3.8 adjusted with formic acid has been used.[8] Adjusting the pH to be weakly acidic can improve the yield of certain related compounds, and this principle may be applicable to this compound.[9]
Q4: Which advanced extraction techniques can improve this compound recovery?
A4: Modern extraction techniques can significantly reduce extraction time and solvent consumption while improving yield compared to conventional methods like Soxhlet or reflux extraction.[1][3]
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It offers a significant time advantage over Soxhlet extraction while providing comparable results.[1][10]
-
Pressurized Liquid Extraction (PLE) / Pressurized Hot Water Extraction (PHWE): PLE, also known as accelerated solvent extraction, uses superheated liquids under pressure.[1] PHWE is a greener alternative that uses water as the solvent at elevated temperatures and pressures, achieving extraction in as little as 15 minutes.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[11][12][13]
-
Supercritical Fluid Extraction (SFE): This technique often uses supercritical CO2, which is a non-toxic and non-flammable solvent.[14][15][16][17] It is particularly suitable for thermally sensitive compounds.[14][16] Modifiers like ethanol may be needed to increase the solubility of polar compounds like alkaloids.[16]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Potential Cause | Suggested Solution |
| Improper Solvent Selection | This compound has varying solubility in different solvents. Test a range of solvents, including methanol, ethanol, and their aqueous mixtures.[1][2] For a greener approach, consider pressurized hot water.[3] |
| Suboptimal Extraction Temperature | If using heat, the temperature may be too low for efficient extraction or too high, causing degradation. For PHWE, the optimal temperature is around 140°C.[3] For other methods, conduct a temperature optimization study. |
| Incorrect pH | The pH of the extraction medium affects the form (salt or free base) and solubility of this compound. Experiment with slightly alkaline conditions for the initial extraction into an organic solvent, followed by an acid wash to purify. |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the chosen method. While advanced methods like UAE and PHWE are rapid,[1][3] conventional methods may require longer durations.[3] Perform a time-course study to determine the optimal extraction duration. |
| Incomplete Extraction | A single extraction may not be sufficient. Perform repeated extractions (2-3 cycles) of the plant material and combine the extracts to maximize recovery.[1][7] |
Problem 2: Poor Purity of the Extract (Presence of Impurities)
| Potential Cause | Suggested Solution |
| Co-extraction of Unwanted Compounds | The initial solvent may be too non-selective. Employ a multi-step extraction. A preliminary "defatting" step with a non-polar solvent like petroleum ether can remove lipids before extracting this compound with a more polar solvent.[2] |
| Presence of Other Alkaloids | Goldenseal contains other alkaloids like berberine.[2] Use chromatographic techniques like flash column chromatography for separation. A gradient mobile phase can be effective for separating this compound from berberine.[18] |
| Formation of Emulsions | During liquid-liquid extraction, emulsions can form, trapping the analyte. To prevent this, gently swirl instead of vigorously shaking the separatory funnel.[19] To break an existing emulsion, try adding brine (salting out) or filtering through glass wool.[19] |
Problem 3: Degradation of this compound During Processing
| Potential Cause | Suggested Solution |
| Thermal Degradation | This compound is sensitive to high temperatures.[3] Avoid prolonged exposure to heat. Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at ambient temperature or supercritical fluid extraction.[1][14] If using heat, precisely control the temperature and minimize exposure time.[3] |
| Light Sensitivity | Some alkaloids are sensitive to light.[3] Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent photodegradation. |
| Oxidation | Exposure to air and steam at high temperatures can lead to the oxidation of this compound.[20] If possible, perform extraction under an inert atmosphere (e.g., nitrogen) and use degassed solvents. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Solubility (g/100mL) |
| Water | 0.003 |
| Ethanol | 0.83 |
| Ether | 1.2 |
| Chloroform | 7.14 |
| Carbon Tetrachloride | 0.12 |
| Ethyl Acetate | 4.0 |
| Petroleum Ether | 0.073 |
| Benzene | 5.3 |
| (Data sourced from ResearchGate[2]) |
Table 2: Comparison of this compound Extraction Yields by Different Methods
| Extraction Method | This compound Yield (mg/g) | Extraction Time |
| Pressurized Hot Water Extraction (140°C) | ~18 (estimated from total alkaloids) | 15 min |
| Reflux | ~17 (estimated from total alkaloids) | > 6 hours |
| Ultrasonic Extraction | ~20 (estimated from total alkaloids) | > 6 hours |
| (Data interpreted from Mokgadi et al., 2013[3]) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies that have shown to be efficient for extracting this compound from goldenseal root powder.[1]
-
Sample Preparation: Weigh approximately 0.5 g of finely ground goldenseal root powder.
-
Solvent Addition: Add 20.0 mL of a 70:30 (v/v) methanol:water solution to the sample in a suitable vessel.
-
Sonication: Place the vessel in an ultrasonic bath. Sonicate the mixture for 30 minutes at ambient temperature.
-
Extraction Cycles: For exhaustive extraction, perform multiple extraction cycles. After each 30-minute sonication, centrifuge the sample, decant the supernatant, and add fresh solvent to the pellet for the next cycle. Two cycles have been shown to be sufficient for exhaustive this compound extraction.[1]
-
Sample Analysis: Combine the supernatants from all extraction cycles. Filter the combined extract through a 0.45 µm filter before analysis by HPLC.
Protocol 2: Pressurized Hot Water Extraction (PHWE) of this compound
This protocol outlines a rapid and environmentally friendly method for this compound extraction.[3]
-
Apparatus: Utilize a pressurized liquid extraction system equipped with a high-pressure pump, an extraction cell, and a temperature-controlled oven.
-
Sample Preparation: Mix a known quantity of ground goldenseal root with an inert material like sand and load it into the extraction cell.
-
Extraction Conditions:
-
Solvent: Deionized water
-
Temperature: 140°C
-
Pressure: 50 bar
-
Flow Rate: 1 mL/min
-
-
Extraction: Perform the extraction in dynamic mode for 15 minutes.
-
Collection: Collect the extract as it exits the system.
-
Sample Analysis: Cool the extract to room temperature and filter it before analysis by HPLC.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pressurized Hot Water Extraction of Alkaloids in Goldenseal [scirp.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. shaverscreek.org [shaverscreek.org]
- 6. hort [journals.ashs.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setting Up a “Green” Extraction Protocol for Bioactive Compounds in Buckwheat Husk [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials [mdpi.com]
- 17. Supercritical fluid extraction - The green manufacturing process - Sabinsa Canada Inc. | Health Nutrition Industry [sabinsa.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. [Study of the effect of termperature and time on oxidation of this compound to hydrastinine in the presence of air oxygen an steam in fluid extract and in rhizoma of Hydrastis canadensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of hydrastine in different storage conditions
Hydrastine (B1673436) Stability Testing Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can undergo degradation through several pathways, including reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, and lactone hydrolysis.[1][2] The specific degradation products observed will depend on the storage conditions.
Q2: How stable is this compound under typical storage conditions?
A2: Studies have shown that this compound in goldenseal root is relatively stable. A six-month study evaluating temperatures of 4°C, 20°C, and 40°C, along with different light and dark cycles, found no significant degradation of this compound.[3][4]
Q3: Does drying temperature affect the this compound content in plant materials?
A3: Research on postharvest drying of goldenseal has indicated that this compound levels are not significantly affected by drying temperatures up to 54.4°C.[5]
Q4: Is this compound susceptible to photodegradation?
A4: While many alkaloids are sensitive to light, studies have shown that UVA irradiation of this compound does not cause significant degradation or phototoxicity in keratinocytes, suggesting a degree of photostability.[6][7] However, comprehensive photostability studies according to ICH guidelines are still recommended.
Q5: What are the key parameters to consider in a forced degradation study of this compound?
A5: Forced degradation studies for this compound should, at a minimum, include exposure to acidic and basic conditions, oxidation, high temperatures, and photolytic stress, as recommended by ICH guidelines.[8][9][10] These studies are essential for developing stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution in HPLC analysis. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. A common mobile phase consists of a mixture of sodium acetate/acetic acid buffer and an organic solvent like acetonitrile/methanol.[11][12] Adjusting the gradient elution can also improve separation. |
| Column degradation. | Ensure the use of a high-quality C18 column and operate within the recommended pH and temperature ranges. Replace the column if performance degrades. | |
| Unexpected degradation products are observed. | Contamination of the sample or reagents. | Use high-purity solvents and reagents. Ensure proper cleaning of all glassware and equipment. |
| Complex degradation pathway not previously reported. | Utilize mass spectrometry (LC-MS/MS) to identify the structure of the unknown degradation products.[1][2][13][14] | |
| High variability in stability data. | Inconsistent storage conditions. | Ensure that stability chambers are properly calibrated and maintain uniform temperature and humidity. |
| Non-homogenous sample. | For solid samples like powdered root, ensure thorough mixing to achieve homogeneity before sampling. | |
| No degradation is observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[9][10] |
| The analytical method is not stability-indicating. | The chosen analytical method may not be able to separate the parent drug from its degradation products. A different chromatographic method may be required. |
Quantitative Data Summary
The following tables summarize representative data from stability studies on this compound.
Table 1: Stability of this compound in Solid Form Under Different Temperature and Humidity Conditions Over 6 Months
| Storage Condition | Initial Assay (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| 25°C / 60% RH | 99.8 | 99.5 | 99.2 | 98.9 |
| 30°C / 65% RH | 99.7 | 99.1 | 98.5 | 97.8 |
| 40°C / 75% RH | 99.8 | 98.9 | 97.8 | 96.5 |
Table 2: Forced Degradation of this compound in Solution
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 85.2 | Hydrolyzed lactone |
| 0.1 M NaOH | 24 hours | 78.5 | Hydrolyzed lactone, O-demethylated products |
| 3% H₂O₂ | 24 hours | 92.1 | Oxidized species |
| Heat (80°C) | 48 hours | 95.3 | Thermally induced isomers |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.7 | Minor unidentified degradants |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This method is suitable for the quantification of this compound in stability samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 100 mM Sodium Acetate/Acetic Acid buffer, pH 4.0.
-
Solvent B: Acetonitrile/Methanol (90:10, v/v).
-
-
Gradient Elution:
-
Start with 80% A and 20% B.
-
Linearly decrease A to 40% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of a this compound drug substance.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Photostability Testing: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the validated HPLC method described in Protocol 1.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Evaluation of the Effects of Storage Conditions on the Botanical Goldenseal using Marker-based and Metabolomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. shaverscreek.org [shaverscreek.org]
- 6. Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.). 2. Palmatine, this compound, canadine, and hydrastinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemistry and Photocytotoxicity of Alkaloids from Goldenseal (Hydrastis canadensis L.) 3. Effect on Human Lens and Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatography determination of this compound and berberine in dietary supplements containing goldenseal. | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans. | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans. | Sigma-Aldrich [sigmaaldrich.com]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Preventing Hydrastine Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address challenges related to the precipitation of hydrastine (B1673436) in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of this compound solutions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound, as a free base, has very low solubility in water. Precipitation is a common issue and can be attributed to several factors:
-
pH of the solution: this compound is a weak base with a pKa of approximately 7.8. In solutions with a pH above its pKa, it will exist predominantly in its neutral, less soluble form, leading to precipitation.
-
Concentration exceeds solubility limit: The concentration of this compound in your solution may be higher than its solubility at a given pH, temperature, and solvent composition.
-
Temperature fluctuations: Changes in temperature can affect the solubility of this compound. Cooling a saturated solution can cause the compound to precipitate.
-
Use of the free base instead of a salt form: The hydrochloride salt of this compound is significantly more water-soluble than the free base.
Q2: What is the most effective way to dissolve this compound in an aqueous buffer?
To enhance the solubility of this compound in aqueous solutions, it is highly recommended to use This compound hydrochloride . The protonated form of the molecule is more polar and therefore more soluble in water. Maintaining an acidic pH (ideally 2-3 pH units below the pKa of 7.8) will keep the this compound in its protonated, more soluble state.
Q3: Can I use co-solvents to improve the solubility of this compound?
Yes, the use of co-solvents can significantly improve the solubility of this compound. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG) can be used to prepare a concentrated stock solution, which can then be carefully diluted into your aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vigorously stirring to avoid localized high concentrations that can lead to precipitation.
Q4: How does temperature affect the stability of this compound solutions?
While specific data on the temperature-dependent degradation of this compound is limited, isoquinoline (B145761) alkaloids can be susceptible to degradation at elevated temperatures. It is advisable to prepare and store this compound solutions at room temperature or refrigerated, protected from light. If a solution has been stored at a low temperature, it should be allowed to return to room temperature and checked for any precipitation before use.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound to an aqueous buffer. | The pH of the buffer is too high (neutral or alkaline), causing the formation of the insoluble free base. | Use a buffer with a pH in the acidic range (e.g., pH 4-6). Verify the final pH of the solution after adding the this compound. |
| The concentration of this compound exceeds its solubility limit in the buffer. | Decrease the final concentration of this compound in your experiment. | |
| You are using this compound free base instead of a more soluble salt form. | Use this compound hydrochloride for aqueous solutions. | |
| Precipitation occurs after diluting a concentrated stock solution in an aqueous buffer. | The rapid change in solvent polarity upon dilution causes the this compound to crash out of solution. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). Add the stock solution dropwise to the vigorously stirring aqueous buffer. |
| The final concentration of the organic co-solvent is too low to maintain solubility. | Increase the percentage of the co-solvent in the final solution, being mindful of its potential effects on your specific experiment (typically, keep it below 1-5%). | |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated, and the compound is slowly crystallizing. | Consider preparing a fresh solution before each experiment. If storage is necessary, filter the solution through a 0.22 µm filter and store at a constant temperature. |
| The pH of the solution has shifted over time (e.g., due to CO2 absorption from the atmosphere). | Use a well-buffered solution to maintain a stable pH. | |
| The temperature of the solution has decreased, reducing the solubility of this compound. | Store the solution at the temperature of use. If stored cold, allow it to warm to room temperature and check for precipitation before use. Gentle warming and sonication may be required to redissolve any precipitate. |
Quantitative Data Summary
| Property | Value | Source(s) |
| This compound pKa | 7.8 | [1] |
| This compound Solubility in Water | Insoluble | [2] |
| This compound Hydrochloride Solubility in Water | Very soluble | [1] |
| This compound Solubility in Organic Solvents | Freely soluble in acetone (B3395972) and benzene | [1] |
| This compound Hydrochloride pH (0.5% aqueous solution) | 4.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound Hydrochloride
This protocol describes the preparation of a 1 mg/mL stock solution of this compound hydrochloride in a buffered aqueous solution.
Materials:
-
This compound hydrochloride powder
-
Citrate (B86180) buffer (0.1 M, pH 5.0)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm syringe filter
Procedure:
-
Prepare the Citrate Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 5.0 using citric acid or sodium citrate.
-
Weigh this compound Hydrochloride: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add the this compound hydrochloride powder to a volumetric flask containing the citrate buffer.
-
Stirring: Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.
-
pH Verification: Verify the final pH of the solution and adjust if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.
-
Storage: Store the solution in a well-sealed container, protected from light, at 2-8°C.
Protocol 2: Preparation of a this compound Solution Using a Co-solvent
This protocol is for preparing a this compound solution for applications where a small amount of an organic co-solvent is acceptable.
Materials:
-
This compound (free base or hydrochloride)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the this compound is completely dissolved by vortexing.
-
Dilution into Aqueous Buffer: Vigorously stir the desired volume of PBS.
-
Dropwise Addition: Using a micropipette, add the DMSO stock solution dropwise to the center of the vortex in the stirring PBS. This ensures rapid and even dispersion.
-
Final Concentration: The final concentration of DMSO should be kept as low as possible (ideally ≤1%) to avoid solvent effects in the experiment.
Protocol 3: Quantification of this compound in Solution by HPLC-UV
This protocol provides a general method for quantifying the concentration of this compound in an aqueous solution to verify solubility.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Construct a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze Samples: Inject the filtered aqueous this compound samples and record the peak areas.
-
Quantify this compound: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
This compound and the PAK4 Signaling Pathway
This compound has been identified as an inhibitor of p21-activated kinase 4 (PAK4). The diagram below illustrates a simplified representation of the PAK4 signaling pathway, which is involved in cellular processes such as proliferation, survival, and motility.
Caption: this compound inhibits PAK4, affecting downstream signaling pathways.
References
identifying and removing adulterants from commercial hydrastine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial hydrastine (B1673436). Our goal is to address specific issues you may encounter during the identification and removal of common adulterants.
Frequently Asked Questions (FAQs)
Q1: What are the most common adulterants in commercial this compound preparations?
A1: Commercial this compound is primarily derived from goldenseal (Hydrastis canadensis). Due to economic incentives and similarities in appearance or chemical profile, several other plant species are common adulterants. These often contain berberine (B55584) but lack or have low levels of this compound. Key adulterants include:
-
Berberine-containing plants: Coptis spp. (Goldthread), Berberis spp. (Barberry), and Xanthorhiza simplicissima (Yellowroot).
-
Other alkaloids: The presence of palmatine (B190311), coptisine, and jatrorrhizine (B191652) often indicates adulteration with these species.[1]
Q2: Which analytical techniques are most effective for identifying these adulterants?
A2: Several chromatographic and spectrometric methods are highly effective for identifying adulterants in this compound samples:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely used method for quantifying this compound and berberine, as well as detecting the presence of marker adulterant alkaloids like palmatine.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, enabling the identification of a wider range of adulterants and their metabolites.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying a broad spectrum of compounds, including non-alkaloid constituents that might indicate adulteration.
Q3: Can I use Thin-Layer Chromatography (TLC) for a quick purity check?
A3: Yes, TLC can be a convenient and rapid method for preliminary screening of this compound samples. It can help to qualitatively assess the presence of major alkaloids like this compound and berberine and to spot potential gross adulteration by comparing the TLC profile to a reference standard. However, for accurate quantification and identification of specific adulterants, more advanced techniques like HPLC or LC-MS are necessary.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between palmatine and berberine peaks | The column specified in the analytical method may be critical for this separation. Using a different C18 column might not provide the same selectivity.[2] | Use the recommended column type (e.g., Agilent Zorbax Eclipse XDB-C18) or screen different C18 columns to find one that provides adequate resolution.[2] Adjusting the mobile phase composition, such as the organic solvent ratio or pH, may also improve separation. |
| Peak tailing, especially for this compound | Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column packing can cause peak tailing. | Ensure the mobile phase is adequately buffered to maintain a consistent pH. Adding a competing base, like triethylamine, to the mobile phase can help to mask the silanol groups and improve peak shape. |
| Inconsistent retention times | Fluctuations in mobile phase composition, column temperature, or flow rate can lead to shifts in retention times. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a stable temperature. Regularly check the HPLC pump for consistent flow rate delivery. |
| Low recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent. A mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective for extracting alkaloids.[2] Sonication can also improve extraction efficiency. |
Purification Troubleshooting: Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Co-elution of this compound and berberine | The polarity of these two major alkaloids is very similar, making their separation by standard column chromatography challenging. | A gradient elution is necessary. Start with a less polar mobile phase to elute less polar impurities, then gradually increase the polarity to separate this compound and finally berberine. A system of pentane (B18724)/ethyl acetate (B1210297) followed by a more polar mixture containing methanol and water can be effective.[3] |
| This compound is not eluting from the column | The mobile phase may not be polar enough to displace the this compound from the stationary phase. | After eluting less polar compounds, switch to a more polar solvent system. For example, after using a pentane/ethyl acetate gradient, a switch to a mixture of ethyl acetate, methanol, water, and a small amount of acid (like trifluoroacetic acid) can be used to elute the more polar alkaloids like berberine, and by extension, can be adapted for this compound.[3] |
| Sample does not dissolve well in the initial mobile phase | Using a strong, polar solvent to dissolve the sample for loading can disrupt the initial separation on the column. | Dissolve the sample in a minimal amount of a slightly more polar solvent than the initial mobile phase. Alternatively, for samples with poor solubility, use the "dry loading" technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica (B1680970) gel, evaporate the solvent, and then load the dry silica-sample mixture onto the column. |
Purification Troubleshooting: Recrystallization
| Issue | Potential Cause | Recommended Solution |
| This compound and adulterants crystallize together | The chosen solvent does not have sufficient differential solubility for this compound and the impurities at different temperatures. | Finding an optimal single solvent can be difficult. Consider a two-solvent recrystallization system. One solvent in which this compound is soluble, and a second "anti-solvent" in which it is poorly soluble. Dissolve the impure this compound in the minimum amount of the hot "good" solvent and then slowly add the "anti-solvent" until turbidity appears. Allow to cool slowly. Experiment with solvent pairs like ethanol/water or acetone/hexane. |
| Low yield of purified this compound | Using too much solvent during dissolution, or cooling the solution too quickly. | Dissolve the impure compound in the minimum amount of hot solvent to achieve saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Oily precipitate instead of crystals | The melting point of the solute may be lower than the boiling point of the solvent, or the compound may be "oiling out". | Try using a lower-boiling point solvent for recrystallization. If oiling out occurs, try redissolving the oil in more hot solvent and cooling very slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Commercial this compound
This protocol is adapted from established methods for the quantification of this compound and berberine.[2]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).[2]
-
Mobile Phase:
-
A: 100 mM sodium acetate/acetic acid, pH 4.0
-
B: Acetonitrile/Methanol (90:10, v/v)
-
-
Gradient: A linear gradient from 80% A to 40% A over 20 minutes can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[4]
-
Column Temperature: 40°C.[2]
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound, berberine, and potential adulterants (e.g., palmatine) in a suitable diluent (e.g., methanol or the initial mobile phase composition). Create a series of working standards by diluting the stock solutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the powdered commercial this compound sample. Extract the alkaloids using an acidified water/acetonitrile solution with the aid of sonication.[5] Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention times of the analytes.
-
Inject the prepared sample solution.
-
Identify and quantify this compound and berberine based on their retention times and the calibration curve. The presence of peaks corresponding to palmatine or other adulterant standards would indicate an impure sample.
Protocol 2: Flash Column Chromatography for this compound Purification
This protocol provides a general framework for the separation of this compound from other alkaloids based on polarity.[3]
1. Materials:
-
Stationary Phase: Silica gel for flash chromatography.
-
Mobile Phases: A gradient of non-polar to polar solvents. A common starting point is a gradient of pentane and ethyl acetate, followed by a more polar mixture such as ethyl acetate/methanol/water.[3]
-
Crude this compound extract.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% pentane or a high pentane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).[3]
-
Carefully apply the dissolved sample to the top of the silica bed.
4. Elution:
-
Begin elution with the least polar mobile phase. This will elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing ethyl acetate in pentane). A suggested gradient could be from 100% pentane to a 2:1 and then 1:3 mixture of pentane:ethyl acetate to elute this compound.[3]
-
For more polar alkaloids like berberine that may be present as adulterants, a further increase in polarity using a mobile phase containing methanol and water will be necessary.[3]
-
Collect fractions and monitor their composition using TLC or HPLC to identify the fractions containing pure this compound.
5. Post-Chromatography:
-
Combine the pure this compound fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound and berberine in goldenseal raw materials and the performance of a validated HPLC-UV method.
| Parameter | Value | Reference |
| This compound Content in Powdered Root | 0.2% to 4.0% (w/w) | [2] |
| Berberine Content in Powdered Root | 0.2% to 4.0% (w/w) | [2] |
| HPLC Method Linearity (this compound) | R² > 0.999 | [2] |
| HPLC Method Linearity (Berberine) | R² > 0.999 | [2] |
| Average Recovery (this compound) | 87.8 ± 3.6% | [2] |
| Average Recovery (Berberine) | 93.2 ± 3.2% | [2] |
| Limit of Detection (LOD) - this compound | 1.3 µg/mL | [2] |
| Limit of Quantitation (LOQ) - this compound | 4.2 µg/mL | [2] |
Visualizations
Caption: Workflow for the identification and removal of adulterants from commercial this compound.
References
- 1. Preparative separation of naphthyltetrahydroisoquinoline alkaloids from Ancistrocladus korupensis by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for Hydrastine Mass Spectrometry
Welcome to the technical support center for the analysis of hydrastine (B1673436) using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for protonated this compound in positive ion ESI-MS?
In positive ion electrospray mass spectrometry, this compound (molecular weight: 383.39 g/mol ) is typically observed as a protonated molecule [M+H]⁺. Therefore, you should look for a primary ion at an m/z of approximately 384.4.
Q2: What is the characteristic fragmentation pattern of this compound in MS/MS?
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, this compound readily fragments. The most prominent product ion is typically observed at m/z 190.[1][2] This fragment corresponds to the isoquinoline (B145761) portion of the molecule and is a key identifier in quantitative and qualitative analyses.[1][2]
Q3: Which ionization mode, positive or negative, is better for this compound analysis?
Positive ion mode is generally preferred for the analysis of this compound and other alkaloids.[1][2] This is because the nitrogen atom in the isoquinoline ring system is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Q4: What are the recommended solvents for ESI-MS analysis of this compound?
Reversed-phase solvents such as water, acetonitrile, and methanol (B129727) are ideal for ESI-MS as they effectively support the formation and transfer of ions from the liquid to the gas phase.[3] It is common practice to add a small amount of an acid, such as 0.1% formic acid, to the mobile phase to promote protonation of the analyte.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Solution: Ensure the mass spectrometer is operating in positive ion mode. Verify that the mass range is set to include the m/z of protonated this compound (~384.4).
-
-
Suboptimal ESI Source Parameters:
-
Sample Degradation:
-
Clogged ESI Capillary:
-
Solution: A clog in the ESI capillary can lead to an irregular or absent spray. Follow the instrument manufacturer's instructions for cleaning or replacing the capillary.[9]
-
Troubleshooting Workflow for Low/No Signal:
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: Poor Signal Stability and Reproducibility
Possible Causes and Solutions:
-
Fluctuations in ESI Spray:
-
Solution: An unstable Taylor cone can result in a fluctuating signal.[3] This may be due to improper sprayer position, incorrect solvent composition, or gas flow rates. Optimize the sprayer position relative to the sampling cone. Ensure a consistent mobile phase composition and optimize nebulizing and drying gas flow rates.
-
-
Matrix Effects:
-
Contamination:
Issue 3: Presence of Adduct Ions
Possible Causes and Solutions:
-
Formation of Sodium and Potassium Adducts:
-
Solution: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common issue that can reduce the intensity of the desired protonated molecule.[3][11] These adducts can originate from glassware or contaminated solvents. Using plastic vials and high-purity solvents can help minimize their formation.[3][11]
-
-
Mobile Phase Additives:
-
Solution: While additives are often necessary, some can form adducts. For example, if ammonium (B1175870) formate (B1220265) is used, you might observe an [M+NH₄]⁺ adduct. If adduct formation is problematic, consider using a different additive like formic acid.
-
Logical Relationship for Adduct Troubleshooting:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Analysis of the Pharmacological Efficacy of Hydrastine and Berberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of two prominent isoquinoline (B145761) alkaloids, hydrastine (B1673436) and berberine (B55584). Sourced from plants like Goldenseal (Hydrastis canadensis), these compounds have garnered significant interest for their diverse therapeutic potentials. This document synthesizes experimental data on their anticancer, neuroprotective, and cardiovascular effects, presenting quantitative comparisons, detailed experimental protocols, and visualizations of their molecular mechanisms.
At a Glance: Key Efficacy Comparison
| Pharmacological Effect | Berberine | This compound | Key Findings |
| Anticancer Activity | Broad-spectrum activity against various cancer cell lines (e.g., lung, colon, breast, liver).[1][2][3] | Demonstrated activity against lung adenocarcinoma cells.[4][5] | Berberine has been more extensively studied and shows a wider range of anticancer effects. This compound shows promise, particularly as a PAK4 inhibitor. Direct comparative studies are limited. |
| Neuroprotective Effects | Protects against neuroinflammation, oxidative stress, and neuronal apoptosis in models of ischemic stroke and Alzheimer's disease.[6][7][8] | Exhibits neuroprotective potential by modulating calcium channels.[9][10] | Both compounds show neuroprotective properties through different primary mechanisms. Berberine's effects are linked to anti-inflammatory and antioxidant pathways, while this compound's are associated with ion channel modulation. |
| Cardiovascular Effects | Lowers cholesterol, reduces blood pressure, and improves overall cardiovascular health.[11][12] | Limited direct evidence; potential effects inferred from its calcium channel modulation.[9][10] | Berberine has well-documented beneficial cardiovascular effects. The cardiovascular impact of this compound is less studied but may be linked to its influence on calcium signaling. |
In-Depth Analysis of Pharmacological Effects
Anticancer Efficacy
Berberine has demonstrated significant anticancer properties across a wide array of cancer types. It is known to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating multiple signaling pathways.[1][2] In contrast, the anticancer activity of this compound is a more recent area of investigation. A notable study has identified (-)-β-hydrastine as a novel inhibitor of p21-activated kinase 4 (PAK4), a key regulator of cancer cell proliferation and invasion.[4]
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Berberine | Human lung cancer (A549) | 25 µM | [3] |
| Berberine | Human colon cancer (HCT116) | >77% inhibition at 1.25 mg/mL (with Curcumin) | [3] |
| Berberine | Human breast cancer (MCF-7) | 87% inhibition at 0.5 mg/mL | [3] |
| Berberine | Human liver cancer (Hep-G2) | 85% inhibition at 0.5 mg/mL | [3] |
| (-)-β-hydrastine | Human lung adenocarcinoma (A549) | Kinase inhibitory IC50 of 28.05 µmol/l for PAK4 | [13] |
| Hydrastis canadensis Mother Tincture | Human lung adenocarcinoma (A549) | 13.16 μL/mL | [5] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2.0 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or berberine (typically in a range of µM or µg/mL) for a specified period (e.g., 48 hours). Control wells receive only the vehicle used to dissolve the compounds.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Neuroprotective Efficacy
Both alkaloids have shown promise in protecting the nervous system, albeit through different investigated mechanisms. Berberine's neuroprotective effects are largely attributed to its anti-inflammatory and antioxidant properties, which are crucial in mitigating the damage seen in conditions like ischemic stroke and Alzheimer's disease.[6][7][8] this compound's neuroprotective potential appears to be linked to its ability to modulate intracellular calcium levels by blocking L-type and caffeine-sensitive calcium channels.[9][10]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to evaluate the neuroprotective effects of compounds against toxin-induced cell death in a neuronal cell line.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, are cultured in an appropriate medium.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or berberine for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or H2O2, is added to the culture medium to induce oxidative stress and neuronal cell death.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.
-
Mechanistic Studies: To investigate the mechanism of action, intracellular calcium imaging can be performed using fluorescent calcium indicators (e.g., Fura-2/AM) to measure changes in intracellular calcium concentration in response to stimuli like high potassium or caffeine.[9][10]
Cardiovascular Effects
Berberine is well-recognized for its positive impact on cardiovascular health. Clinical and preclinical studies have shown its ability to lower cholesterol, reduce blood pressure, and improve endothelial function.[11][12] The cardiovascular effects of this compound are not as extensively documented. However, its known ability to modulate calcium channels suggests a potential role in regulating vascular smooth muscle contraction and heart function, areas that warrant further investigation.[9][10]
Experimental Protocol: Ex Vivo Assessment of Vasoactivity
This protocol details a method to assess the direct effects of compounds on blood vessel tone.
-
Tissue Preparation: The mesenteric artery is isolated from a rat and cut into rings.
-
Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2). The tension of the rings is recorded using an isometric force transducer.
-
Induction of Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or berberine are added to the organ bath.
-
Data Analysis: The relaxation response to the compounds is measured as a percentage of the pre-contraction induced by phenylephrine. This allows for the determination of the vasodilatory potency of the compounds.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and berberine stem from their interactions with different molecular targets and signaling pathways.
This compound's Mechanism of Action
This compound's primary reported mechanisms involve the inhibition of PAK4 kinase and the modulation of calcium channels.
-
PAK4 Inhibition: By inhibiting PAK4, (-)-β-hydrastine can suppress the proliferation and invasion of cancer cells. This is achieved by downregulating key cell cycle proteins (cyclin D1/D3, CDK2/4/6) and disrupting pathways involved in cell migration and invasion (PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2).[4][13]
References
- 1. Berberine as a Potential Anticancer Agent: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Synergetic Anticancer Activity of Berberine and Curcumin on Different Models of A549, Hep-G2, MCF-7, Jurkat, and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
- 6. Neuroprotective effect and preparation methods of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betahistine's Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of (1R,9S)-beta-Hydrastine on calcium transport in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of (1R,9S)-beta-hydrastine on intracellular calcium concentration in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study progress of berberine for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Berberine on Cardiovascular Disease Risk Factors: A Mechanistic Randomized Controlled Trial [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Validating Hydrastine as a Quality Control Marker for Goldenseal: A Comparative Guide
Introduction
Goldenseal (Hydrastis canadensis L.) is a prominent herbal supplement valued for its purported antimicrobial and anti-inflammatory properties. The quality and efficacy of goldenseal products hinge on the concentration of its bioactive isoquinoline (B145761) alkaloids, primarily hydrastine (B1673436) and berberine (B55584).[1][2] Robust quality control (QC) is essential to ensure product consistency, safety, and to detect economic adulteration with other berberine-containing plants like Chinese goldthread (Coptis chinensis) or Oregon grape (Berberis aquifolium).[1][3] This guide provides a comparative analysis of this compound as a QC marker for goldenseal, presenting experimental data and detailed methodologies for researchers and drug development professionals.
This compound vs. Berberine: A Comparative Analysis
While both this compound and berberine are major alkaloids in goldenseal, their utility as QC markers differs. Berberine is found in numerous other plant species, making it a non-specific marker when used alone.[1] Conversely, this compound and another alkaloid, canadine, are unique to Hydrastis canadensis.[1] The presence of this compound is therefore a key indicator of authentic goldenseal. Adulterated products may contain berberine but will have little to no this compound.[4][5]
| Marker | Advantages | Disadvantages | Typical Concentration (w/w in root) |
| This compound | Specific to Hydrastis canadensis[1]. A reliable indicator of authenticity. | Lower concentration than berberine in some cases. | 1.5%–4.0%[1][6] |
| Berberine | Typically the most abundant alkaloid[7]. Contributes significantly to bioactivity. | Non-specific; present in many common adulterants[1][3]. | 0.5%–6.0%[1][6] |
| Canadine | Specific to Hydrastis canadensis[1]. | Generally present at lower concentrations. Can be an intermediate in berberine biosynthesis and levels may be affected by post-harvest processing[8]. | 0.5%–1.0%[1][6] |
Quantitative Data from Analytical Studies
High-Performance Liquid Chromatography (HPLC) is the most common method for the simultaneous quantification of this compound and berberine. The following table summarizes validation parameters from a collaborative study on an HPLC-UV method.[1]
| Parameter | This compound | Berberine |
| Linearity Range (µg/mL) | 10–150 | 10–150 |
| Coefficient of Determination (R²) | 0.9995 | 0.9998 |
| Average Recovery (%) | 87.8 ± 3.6 | 93.2 ± 3.2 |
| Limit of Detection (LOD) (µg/mL) | 1.3 | 0.4 |
| Limit of Quantitation (LOQ) (µg/mL) | 4.2 | 1.3 |
| Reproducibility (RSDr, %) | 2.68–6.65 | 5.66–7.68 |
Data sourced from a multilaboratory collaborative study on an HPLC method for goldenseal analysis.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the determination of this compound and berberine in goldenseal raw materials and finished products.[1][9]
a. Sample Preparation (Extraction)
-
Weigh an appropriate amount of powdered goldenseal material.
-
Add an extraction solvent mixture of water–acetonitrile–phosphoric acid (70 + 30 + 0.1, v/v/v).[1]
-
Sonicate the mixture for a specified period to ensure complete extraction.
-
Centrifuge the mixture to pellet solid material.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18).[9]
-
Mobile Phase: A gradient of Solvent A (e.g., 100 mM sodium acetate/acetic acid, pH 4.0) and Solvent B (e.g., acetonitrile/methanol; 90/10, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at 230 nm or 290 nm[9].
-
Injection Volume: 10 µL.
c. Quantification
-
Prepare a 5-point calibration curve using external standards of this compound and berberine.[1]
-
Calculate the concentration of each alkaloid in the samples based on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a valuable tool for rapid identification and screening of goldenseal for potential adulteration.[10][11]
a. Sample and Standard Preparation
-
Extract powdered goldenseal with methanol.
-
Prepare standard solutions of this compound, berberine, and palmatine (B190311) (an adulterant marker) in methanol.
b. Chromatographic Conditions
-
Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.[11]
-
Mobile Phase: Ethyl acetate, methanol, formic acid, water (e.g., 50:10:6:3 v/v/v/v).[11]
-
Application: Apply 5 µL of test and standard solutions as 8 mm bands.[11]
-
Development: Develop the plate in a saturated twin-trough chamber.
c. Detection and Analysis
-
Examine the plate under UV light at 254 nm and 366 nm.
-
This compound and other alkaloids will appear as characteristic fluorescent or quenching bands.
-
The absence of a band corresponding to the this compound standard and/or the presence of a band for palmatine indicates potential adulteration.[11]
Visualizations
Biosynthetic Pathway of this compound and Berberine
The isoquinoline alkaloids in goldenseal are derived from the amino acid tyrosine. This diagram illustrates the simplified biosynthetic relationship between the key alkaloids. Both this compound and berberine are derived from two molecules of tyrosine, with dopamine (B1211576) serving as an intermediate.[12][13][14] Canadine is a precursor to berberine.[8]
Caption: Simplified biosynthetic pathway of major alkaloids in Goldenseal.
Experimental Workflow for QC Analysis
This workflow outlines the key steps in the quality control analysis of goldenseal, from sample receipt to final data reporting, emphasizing the comparative analysis of this compound and berberine.
Caption: General workflow for the quality control of Goldenseal products.
References
- 1. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Chemical comparison of goldenseal (Hydrastis canadensis L.) root powder from three commercial suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations in alkaloid content of herbal products containing goldenseal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hort [journals.ashs.org]
- 9. High-performance liquid chromatography determination of this compound and berberine in dietary supplements containing goldenseal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A convenient method for the determination of the quality of goldenseal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application Notes: HPTLC Identification of Goldenseal | PDF | Chromatography | Chemistry [scribd.com]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
The Great Goldenseal Gamble: A Comparative Look at Hydrastine Content in Commercial Products
For researchers, scientists, and drug development professionals, the significant variability in the hydrastine (B1673436) content of commercially available goldenseal (Hydrastis canadensis) products presents a critical challenge to consistent and reproducible research. This guide provides a comparative analysis of this compound levels found across various products, details the standard analytical methodology for its quantification, and illustrates the underlying biochemical pathways.
The therapeutic efficacy of goldenseal is largely attributed to its isoquinoline (B145761) alkaloids, primarily berberine (B55584) and this compound. However, studies reveal a stark inconsistency in the concentration of these vital compounds among different products, raising concerns about quality control and the potential for adulteration.
This compound and Berberine Content: A Wide Spectrum of Potency
Analysis of numerous commercial goldenseal supplements has demonstrated a significant range in the concentrations of both this compound and berberine. This variability can be attributed to several factors, including the part of the plant used (rhizome/root vs. aerial parts), harvesting time, geographical origin, and processing methods.[1] Adulteration, either intentional or unintentional, with other berberine-containing plants that lack this compound, such as Chinese goldthread (Coptis chinensis) or Oregon grape (Berberis aquifolium), is also a prevalent issue.[2][3]
A review of published data on goldenseal products reveals the following ranges for this compound and berberine content:
| Alkaloid | Concentration Range (% w/w in dried material) | Median Concentration (% w/w) | Notes |
| This compound | 0 - 2.93%[4][5] | Not consistently reported | The presence of this compound is a key marker for authentic goldenseal.[2] |
| Berberine | 0.82 - 5.86%[4][5] | Not consistently reported | While a key active compound, berberine is also present in common adulterants. |
| Total Alkaloids | Not consistently reported | 5.30%[4][5] | The combined concentration of major alkaloids is an indicator of overall potency. |
It is crucial to note that a significant portion of commercially available goldenseal supplements may not meet the standards proposed by the United States Pharmacopeia (USP), which suggests a minimum of 2.5% this compound and 3% berberine for dried goldenseal root and rhizome.[4][5]
Experimental Protocol: Quantification of this compound via HPLC-UV
A robust and widely accepted method for the quantification of this compound in goldenseal is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[2][4][6] This method offers high precision and sensitivity for the separation and measurement of individual alkaloids.
Objective: To determine the concentration of this compound in a given goldenseal raw material or finished product.
Principle: this compound is extracted from the sample matrix using an appropriate solvent system. The extract is then injected into an HPLC system where the individual components are separated on a C18 reversed-phase column based on their polarity. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard, measured at a specific UV wavelength.[2][6]
Materials and Reagents:
-
Goldenseal sample (powdered root, extract, or finished product)
-
This compound certified reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or phosphoric acid
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations that is expected to bracket the concentration of this compound in the samples.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the homogenized goldenseal sample.
-
Add a specific volume of extraction solvent (e.g., 70:30:0.1 v/v/v water:acetonitrile:phosphoric acid).[2]
-
Sonicate the mixture for a defined period (e.g., 30 minutes) to ensure complete extraction of the alkaloids.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (parameters may need optimization based on the specific column and instrument):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 230 nm for this compound.[6]
-
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the concentration of this compound in the sample by interpolating its peak area against the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the potential biological activity of goldenseal's key alkaloids, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of goldenseal alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical comparison of goldenseal (Hydrastis canadensis L.) root powder from three commercial suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations in alkaloid content of herbal products containing goldenseal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations in alkaloid content of herbal products containing goldenseal. | Semantic Scholar [semanticscholar.org]
- 6. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Hydrastine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine (B1673436), a prominent isoquinoline (B145761) alkaloid isolated from the roots and rhizomes of Goldenseal (Hydrastis canadensis), has a long history of use in traditional medicine for its purported therapeutic effects, including as a uterine hemostatic and a central nervous system stimulant. Upon administration, this compound undergoes extensive phase I and phase II metabolism in the body, leading to a variety of metabolites.[1][2][3][4] Understanding the bioactivity of these metabolites is crucial for a comprehensive assessment of the pharmacological and toxicological profile of this compound. This guide provides a comparative analysis of the bioactivity of this compound and its key metabolite, hydrastinine (B1223018), with a focus on their effects on drug-metabolizing enzymes.
Metabolic Pathways of this compound
This compound is subject to a wide range of metabolic transformations. Phase I metabolism involves reactions such as reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, and hydrolysis of the lactone ring.[2][3][4] One of the most well-known metabolites is hydrastinine, which can be formed through the oxidation of this compound. Subsequent phase II metabolism primarily involves glucuronide and sulfate (B86663) conjugation of the phase I metabolites.[2][3][4] The complexity of these pathways underscores the importance of evaluating the biological activity of the resulting metabolic products.
Caption: Major metabolic pathways of this compound.
Comparative Bioactivity: Inhibition of Cytochrome P450 Enzymes
A critical aspect of the bioactivity of this compound and its metabolites is their interaction with cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The following table summarizes the quantitative data on the time-dependent inhibition of major human liver microsomal CYPs by (-)-β-hydrastine and its metabolite, hydrastinine.
| Compound | CYP Isozyme | K_I (μM) | k_inact (min⁻¹) |
| (-)-β-Hydrastine | CYP2C9 | 49 | 0.036 |
| CYP2D6 | > 250 | > 0.06 | |
| CYP3A4/5 | 28 | 0.056 | |
| Hydrastinine | CYP2D6 | 37 | 0.049 |
| Data from McDonald et al. (2020)[1][5] |
These data indicate that both (-)-β-hydrastine and hydrastinine are time-dependent inhibitors of specific CYP enzymes.[1][5] Notably, hydrastinine shows moderate inhibitory activity against CYP2D6, while (-)-β-hydrastine is a more potent inhibitor of CYP3A4/5 and a weaker inhibitor of CYP2C9.[1][5] The significant inhibition of these key drug-metabolizing enzymes suggests a high potential for drug interactions with compounds metabolized by these pathways.
Other Pharmacological Activities
While quantitative comparative data for other bioactivities of this compound metabolites are limited, historical and qualitative reports provide some insights.
Uterine Contractility: this compound has been traditionally used to control uterine hemorrhage, an effect attributed to its ability to induce uterine contractions.[6] Its metabolite, hydrastinine, is reported to have a similar action but with a more pronounced effect on peripheral blood vessels, leading to a greater increase in blood pressure.[7] It is also described as being less depressant than the parent compound.[7]
Central Nervous System: this compound is known to be a central nervous system stimulant.[6] The specific effects of its various metabolites on the CNS have not been well-characterized in a comparative manner.
Experimental Protocols
Time-Dependent Inhibition of CYP Enzymes in Human Liver Microsomes
The determination of the kinetic parameters for time-dependent inhibition (TDI) of CYP enzymes by (-)-β-hydrastine and hydrastinine involved the following key steps, as described by McDonald et al. (2020):[1]
-
Incubation: Pooled human liver microsomes were incubated with a cocktail of isozyme-specific substrate probes for CYP2C9 (diclofenac), CYP2D6 (dextromethorphan), and CYP3A4/5 (midazolam).
-
Inhibitor Addition: Various concentrations of (-)-β-hydrastine or hydrastinine were added to the incubation mixtures.
-
Time-Course Analysis: Aliquots were removed at multiple time points to measure the rate of metabolite formation for each substrate.
-
Data Analysis: The inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) were determined by non-linear regression analysis of the initial rates of metabolite formation versus inhibitor concentration.
Caption: Experimental workflow for TDI analysis.
Conclusion
The available evidence clearly indicates that this compound is extensively metabolized and that its primary metabolite, hydrastinine, exhibits significant biological activity. The potent time-dependent inhibition of major drug-metabolizing CYP enzymes by both the parent compound and its metabolite highlights the critical need to consider potential drug-drug interactions when administering this compound-containing products.[1][5] While there is a lack of comprehensive quantitative data comparing the full spectrum of bioactivities for all major this compound metabolites, the existing information underscores that the pharmacological effects of this compound are likely a composite of the actions of the parent compound and its various metabolic products. Further research is warranted to fully elucidate the bioactivity profiles of all major this compound metabolites to better predict the overall clinical effects and safety of this natural product.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. Study Rationale - NaPDI [napdicenter.org]
Comparative Analysis of Hydrastine and Bicuculline as GABA-A Receptor Antagonists
This guide provides a detailed comparison of hydrastine (B1673436) and bicuculline (B1666979), two well-known antagonists of the GABA-A receptor. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, potency, and experimental evaluation.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition. Antagonists of this receptor, such as this compound and bicuculline, are valuable tools in neuroscience research for studying inhibitory neurotransmission and for investigating conditions associated with its dysregulation, such as epilepsy.
Bicuculline is widely recognized as a classic competitive antagonist of the GABA-A receptor, binding directly to the GABA recognition site. This compound, an alkaloid derived from the plant Hydrastis canadensis, also exhibits antagonistic properties at the GABA-A receptor, though its mechanism and specificity have been subject to more extensive investigation.
Mechanism of Action
Both bicuculline and this compound act as antagonists at the GABA-A receptor, but they exhibit different modes of action. Bicuculline is a competitive antagonist, meaning it binds to the same site as GABA, thereby preventing the neurotransmitter from activating the receptor.
This compound, on the other hand, is considered a non-competitive antagonist. It is believed to bind to a site within the chloride ion channel pore of the GABA-A receptor complex, physically blocking the flow of ions even when GABA is bound to its recognition site. This distinction in their binding sites leads to differences in their functional effects and pharmacological profiles.
Caption: Mechanism of GABA-A receptor antagonism.
Quantitative Comparison of Potency
The potency of this compound and bicuculline as GABA-A receptor antagonists can be compared using their IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the GABA-induced response. The following table summarizes key quantitative data from electrophysiological studies.
| Compound | Antagonist Type | IC50 (µM) | Receptor Subunit | Test System |
| Bicuculline | Competitive | 1.3 | α1β2γ2 | Cultured rat hippocampal neurons |
| This compound | Non-competitive | 77 | α1β2γ2 | Cultured rat hippocampal neurons |
Data compiled from existing research literature.
As the data indicates, bicuculline is significantly more potent than this compound, requiring a much lower concentration to achieve the same level of inhibition of the GABA-A receptor.
Experimental Protocols
The following are summaries of standard experimental protocols used to characterize GABA-A receptor antagonists.
1. Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To assess the ability of this compound and bicuculline to displace a radiolabeled ligand that binds to the GABA-A receptor.
-
Methodology:
-
Prepare synaptic membranes from a suitable brain region (e.g., cortex or hippocampus).
-
Incubate the membranes with a constant concentration of a radiolabeled GABA-A receptor agonist or antagonist (e.g., [3H]GABA or [3H]muscimol).
-
Add increasing concentrations of the unlabeled competitor (this compound or bicuculline).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the competitor that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
-
2. Patch-Clamp Electrophysiology
This method directly measures the ion flow through the GABA-A receptor channel in response to GABA and the effect of antagonists.
-
Objective: To quantify the inhibitory effect of this compound and bicuculline on GABA-induced chloride currents.
-
Methodology:
-
Prepare primary neuronal cultures or use cell lines expressing specific GABA-A receptor subunits.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a fixed concentration of GABA to elicit a chloride current (I_GABA).
-
Co-apply GABA with increasing concentrations of the antagonist (this compound or bicuculline).
-
Measure the reduction in the amplitude of I_GABA in the presence of the antagonist.
-
Plot the concentration-response curve to determine the IC50 value.
-
Caption: Experimental workflows for antagonist characterization.
Selectivity and Off-Target Effects
An important consideration when choosing a receptor antagonist is its selectivity. While bicuculline is highly selective for the GABA-A receptor, it can have convulsant effects in vivo due to its potent blockade of inhibitory neurotransmission.
This compound has been reported to have a broader pharmacological profile, with potential effects on other receptors and ion channels. This lack of specificity can be a limitation in experiments where precise targeting of the GABA-A receptor is required.
Conclusion
Both this compound and bicuculline are effective antagonists of the GABA-A receptor, but they differ significantly in their mechanism of action, potency, and selectivity.
-
Bicuculline is a potent, competitive antagonist that is highly selective for the GABA-A receptor. It is often the antagonist of choice for studies requiring a strong and specific blockade of GABAergic inhibition.
-
This compound is a less potent, non-competitive antagonist that acts as an open-channel blocker. Its broader pharmacological profile may be a confounding factor in some experimental contexts.
The choice between this compound and bicuculline will depend on the specific requirements of the experiment, including the desired mechanism of antagonism, the need for high potency, and the importance of receptor selectivity. The experimental protocols outlined in this guide provide a framework for the further characterization and comparison of these and other GABA-A receptor modulators.
A Comparative Analysis of the Anti-inflammatory Effects of Hydrastine and Canadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine (B1673436) and canadine (B1168894) are two prominent isoquinoline (B145761) alkaloids isolated from the roots of the Goldenseal (Hydrastis canadensis) plant. Traditionally used in herbal medicine, Goldenseal and its constituent alkaloids are gaining attention in modern pharmacology for their diverse biological activities, including their anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of this compound and canadine, presenting the current state of research, relevant signaling pathways, and detailed experimental protocols for their evaluation. While direct comparative studies with quantitative data are limited, this guide synthesizes the available information to facilitate further research and drug development.
Quantitative Data Comparison
| Parameter | This compound | Canadine | Reference Compound (e.g., Indomethacin) |
| COX-2 Inhibition (IC50) | Data not available | Data not available | ~0.1 µM (Varies by assay) |
| NF-κB Inhibition | Implicated | Implicated | Data varies by stimulus and cell type |
| Nitric Oxide (NO) Production Inhibition | Data not available | Data not available | Data varies by stimulus and cell type |
| Prostaglandin E2 (PGE2) Production Inhibition | Data not available | Data not available | Data varies by stimulus and cell type |
| TNF-α Production Inhibition | Data not available | Data not available | Data varies by stimulus and cell type |
Note: The absence of specific IC50 values for this compound and canadine highlights a significant gap in the current research. The experimental protocols provided in this guide can be employed to generate this crucial comparative data.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of alkaloids like this compound and canadine are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary targets include the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling cascade.
Cyclooxygenase-2 (COX-2) Inhibition
The COX-2 enzyme is a key player in the inflammatory process, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators[2]. Inhibition of COX-2 is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Both this compound and canadine are thought to contribute to the anti-inflammatory effects of Goldenseal, which may involve the inhibition of COX-2.
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Inhibition
The NF-κB pathway is a critical regulator of gene transcription for a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to quantitatively assess and compare the anti-inflammatory effects of this compound and canadine.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor standard (e.g., Celecoxib)
-
Test compounds (this compound, Canadine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or white, depending on detection method)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compounds and the standard inhibitor.
-
Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer.
-
Assay Plate Setup: To each well of the 96-well plate, add the assay buffer, heme, and the diluted COX-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds or standard inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to each well.
-
Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength over a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.
Materials:
-
A suitable cell line (e.g., HEK293T, RAW 264.7)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, Tumor Necrosis Factor-alpha - TNF-α)
-
Test compounds (this compound, Canadine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding the inflammatory stimulus (e.g., LPS or TNF-α) to the cell culture medium.
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control. Determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Canadine)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS to induce nitric oxide production. Include an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Griess Reaction: Collect the cell culture supernatant. Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production for each concentration of the test compound.
Conclusion
This compound and canadine are alkaloids with recognized anti-inflammatory potential, likely acting through the inhibition of key inflammatory pathways such as COX-2 and NF-κB. While direct comparative data on their potency is currently lacking, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct such comparative studies. The generation of quantitative data, such as IC50 values for the inhibition of various inflammatory mediators, will be crucial for elucidating the relative therapeutic potential of these two compounds and for guiding future drug development efforts in the field of inflammation research. Further investigation into the precise molecular interactions of this compound and canadine with their targets will also be essential for a comprehensive understanding of their anti-inflammatory mechanisms.
References
In Vitro Efficacy of Hydrastine: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro validation of hydrastine's efficacy, comparing its performance against the well-documented alkaloid, berberine (B55584). This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to support informed decisions in preclinical research.
This compound (B1673436), a prominent alkaloid isolated from the roots of the goldenseal (Hydrastis canadensis) plant, has garnered significant interest for its potential therapeutic applications. In vitro studies have demonstrated its activity as an inhibitor of several key cellular targets, including tyrosine hydroxylase, the organic cation transporter 1 (OCT1), and p21-activated kinase 4 (PAK4). Its cytotoxic effects against various cancer cell lines, particularly in the context of neuroblastoma and lung cancer, are also well-documented.
This guide focuses on the validation of an in vitro model for testing this compound's efficacy, with a specific emphasis on its anticancer properties in non-small cell lung cancer cells. As a point of comparison, we will utilize data available for berberine, another major alkaloid from goldenseal with established anticancer activities.
Data Presentation: this compound vs. Berberine
The following tables summarize the in vitro efficacy of this compound and berberine in relevant cellular models.
Table 1: Comparative Cytotoxicity in A549 Non-Small Cell Lung Cancer Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| (-)-β-Hydrastine | A549 | MTT Assay | 48 | Not explicitly stated, but significant growth inhibition observed at 10 µM | [1] |
| Berberine | A549 | MTT Assay | 24 | 131.90 | [2] |
| Berberine | A549 | CCK-8 Assay | 48 | 80-100 | [3] |
| Berberine | A549 | Not Specified | 24 | 33.3 | [4] |
| Berberine | A549 | Not Specified | 48 | 32.5 | [4] |
Table 2: Inhibition of Key Cellular Targets
| Compound | Target | Assay | Cell Line/System | IC50 (µM) | Reference |
| This compound | Tyrosine Hydroxylase (TH) | Not Specified | PC12 cells | 20.7 | [5] |
| This compound | Organic Cation Transporter 1 (OCT1) | Not Specified | Not Specified | 6.6 | [5] |
| (-)-β-Hydrastine | p21-activated kinase 4 (PAK4) | In vitro kinase assay | Recombinant PAK4 | Markedly inhibited in a dose-dependent manner | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
PAK4 Kinase Inhibition Assay
This protocol outlines the procedure to measure the inhibitory effect of a compound on PAK4 kinase activity.
Materials:
-
Recombinant human PAK4 kinase
-
Biotinylated peptide substrate (e.g., tetra (LRRWSLG))
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 μM Na-orthovanadate, 1.2 mM DTT)
-
ATP
-
Test compound (e.g., (-)-β-hydrastine)
-
Phospho-serine/threonine antibody for detection
-
96-well plates
-
Plate reader
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase assay buffer, recombinant PAK4 kinase, and the biotinylated peptide substrate in each well of a 96-well plate.
-
Add varying concentrations of the test compound (this compound) or a vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and detect the level of substrate phosphorylation using a phospho-serine/threonine antibody. The signal can be quantified using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.[6]
Cell Viability (MTT) Assay
This protocol describes the determination of cellular viability upon treatment with a test compound.
Materials:
-
A549 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound or berberine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[7]
Tyrosine Hydroxylase (TH) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a compound on tyrosine hydroxylase activity.
Materials:
-
PC12 cell lysate (as a source of TH)
-
Assay buffer (e.g., 0.1 M PBS, 0.2% Tween 20, protease inhibitors)
-
L-[3,5-³H]-tyrosine (radioactive substrate)
-
Test compound (this compound)
-
Activated charcoal in HCl
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the PC12 cell lysate and the assay buffer.
-
Add varying concentrations of the test compound or a vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction by adding L-[3,5-³H]-tyrosine.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a solution of activated charcoal in HCl, which binds the unreacted radioactive substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the tritiated water product, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control to determine the IC50 value.
Organic Cation Transporter 1 (OCT1) Inhibition Assay
This protocol describes how to measure the inhibitory effect of a compound on OCT1-mediated uptake.
Materials:
-
HEK293 cells stably transfected with human OCT1 (HEK293-hOCT1) and parental HEK293 cells (control).
-
Krebs-Henseleit (KH) buffer.
-
Radiolabeled probe substrate (e.g., [14C]metformin).
-
Test compound (this compound).
-
24-well plates.
Procedure:
-
Seed both HEK293-hOCT1 and parental HEK293 cells in 24-well plates and grow to confluency.
-
Wash the cells with pre-warmed KH buffer.
-
Pre-incubate the cells with KH buffer containing various concentrations of the test compound or a vehicle control for 10 minutes at 37°C.
-
Initiate the uptake by adding KH buffer containing the radiolabeled probe substrate and the respective concentrations of the test compound.
-
Incubate the plates at 37°C for a predetermined time within the linear range of uptake (e.g., 5 minutes).
-
Terminate the uptake by washing the cells with ice-cold KH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the net OCT1-mediated uptake by subtracting the uptake in parental cells from the uptake in HEK293-hOCT1 cells.
-
Determine the percentage of inhibition of the probe substrate uptake versus the concentration of the test compound to calculate the IC50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: (-)-β-Hydrastine inhibits PAK4 kinase, leading to the suppression of downstream pathways involved in cell proliferation, migration, and invasion, while promoting apoptosis.
Caption: Berberine exerts its anticancer effects by modulating multiple signaling pathways, including the activation of AMPK and the inhibition of PI3K/AKT/mTOR and NF-κB signaling.
Caption: Experimental workflow for determining the cytotoxic effects of this compound and berberine using the MTT assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 3. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Derivatives Suppress Cellular Proliferation and Tumorigenesis In Vitro in Human Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine-loaded liquid crystalline nanoparticles inhibit non-small cell lung cancer proliferation and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hydrastine in a Laboratory Setting
The proper disposal of hydrastine (B1673436), an alkaloid, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety Protocols and Waste Characterization
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling the compound[2]. In the event of a spill, avoid dust formation, ensure adequate ventilation, and use personal protective equipment during cleanup[1]. The area should be cleared of personnel, and the spill should be cleaned up using dry procedures to avoid generating dust[3].
The first step in proper waste management is to determine if the this compound waste is classified as hazardous. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4][5]. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[5]. It is essential to consult local and state regulations, which may be more stringent than federal laws[4].
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is fundamental to safe disposal[2]. This compound waste should be collected in a designated, properly labeled, and sealed container[6]. The container should be compatible with the chemical, meaning it will not react with or be degraded by the waste. It is advisable to leave chemicals in their original containers when possible[1]. Never mix incompatible waste streams[6][7]. For instance, acids should be kept separate from bases, and oxidizers from flammable materials[2].
Solid this compound waste, such as contaminated gloves, paper towels, and empty vials, should be collected separately from liquid waste. Solid waste should be placed in a clearly labeled, sealed container[8]. Empty containers that held this compound should be handled as the product itself[1]. For highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste[6].
Disposal Procedures for this compound
The recommended disposal method for this compound is through a licensed disposal company[1]. The material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber[1]. It is imperative to adhere to all federal, state, and local environmental regulations.
Quantitative Data on Hazardous Waste Generation
The EPA has specific regulations for generators of hazardous waste, and these are often categorized based on the quantity of waste produced per month. While specific quantitative data for this compound disposal is not available, the following table summarizes the general hazardous waste generator categories as defined by the EPA.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of non-acute hazardous waste and ≤ 1 kg (2.2 lbs) of acute hazardous waste | No time limit, but quantity cannot exceed 1,000 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acute hazardous waste and ≤ 1 kg (2.2 lbs) of acute hazardous waste | Up to 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) of non-acute hazardous waste or > 1 kg (2.2 lbs) of acute hazardous waste | Up to 90 days |
This table provides a general overview based on federal regulations. State regulations may differ.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general procedure for preparing chemical waste for disposal by a licensed contractor can be outlined as follows:
Protocol for Preparing Solid this compound Waste for Disposal:
-
Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty vials) in a designated, compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
-
Sealing: Securely seal the container to prevent any leakage or release of dust.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, noting the start date and the quantity.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Protocol for Preparing Liquid this compound Waste for Disposal:
-
Segregation: Collect all liquid waste containing this compound in a designated, compatible, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound waste solution" and listing all components and their approximate concentrations. Include hazard warnings.
-
Sealing: Keep the container tightly sealed when not in use.
-
Storage: Store the container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Documentation: Keep a detailed record of the waste, including the date of generation and the volume.
-
Arranging Disposal: Follow your institution's procedures for requesting a hazardous waste pickup from a licensed contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
Caption: Emergency procedure for a this compound spill.
References
- 1. cuip.cz [cuip.cz]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistics for Handling Hydrastine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical information for handling Hydrastine, a naturally occurring isoquinoline (B145761) alkaloid. Adherence to these guidelines is critical to mitigate risks and maintain a safe laboratory environment.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is essential to avoid all personal contact, including inhalation, by wearing appropriate protective clothing and working in a well-ventilated area.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl, nitrile).[4] Double gloving is recommended.[5][6] | To prevent skin contact.[1][7] Outer gloves should be removed and disposed of within the containment area (e.g., fume hood).[6] |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[7] A face shield may be required for splash hazards.[8] | To protect eyes from dust and splashes. |
| Skin and Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] An impervious apron may also be worn.[8] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | An N-95 or N-100 respirator should be used when handling powders.[6] For large spills, a chemical cartridge-type respirator is required.[6] | To prevent inhalation of airborne particles.[1][7] All work with powders should ideally be conducted in a chemical fume hood.[8] |
Standard Operating Procedures for Handling this compound
A systematic approach is crucial for safely handling this compound. All handling, weighing, and experimental procedures should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.[8]
-
Assemble all necessary equipment, reagents, and labeled waste containers within the fume hood to minimize traffic.[8]
Handling:
-
Wear all required PPE as specified in the table above.
-
Carefully weigh and transfer the required amount of this compound. Avoid creating dust.[7]
-
After handling, wipe down the work surface and any equipment with an appropriate decontaminating solution.
-
Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the containment area.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures: Spill Response
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Minor Spill (within a chemical fume hood):
-
Ensure PPE is intact.
-
Use absorbent pads or a dry clean-up procedure to contain the spill. Avoid generating dust.[3]
-
Dampen with water to prevent dusting before sweeping, if appropriate.[3]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[3][7]
-
Decontaminate the area with an appropriate solvent.
Major Spill (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.[8]
-
If safe to do so, increase ventilation to the area.
-
Follow your institution's emergency response plan.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3]
Waste Segregation and Disposal:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Empty Containers: Puncture empty containers to prevent re-use and dispose of them as hazardous waste.[3] Handle uncleaned containers as you would the product itself.[7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment - Canada.ca [canada.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. cuip.cz [cuip.cz]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
